molecular formula C31H29FN4O3S B10829293 JBJ-09-063

JBJ-09-063

カタログ番号: B10829293
分子量: 556.7 g/mol
InChIキー: SYTVDTWRIZNVEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JBJ-09-063 is a useful research compound. Its molecular formula is C31H29FN4O3S and its molecular weight is 556.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C31H29FN4O3S

分子量

556.7 g/mol

IUPAC名

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38)

InChIキー

SYTVDTWRIZNVEW-UHFFFAOYSA-N

正規SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of JBJ-09-063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR activating mutations (L858R) and clinically relevant resistance mutations, including T790M and C797S, while sparing wild-type EGFR. This selective inhibition leads to the suppression of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, resulting in reduced cell proliferation and induction of apoptosis in EGFR-mutant cancer cells. Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) have demonstrated robust anti-tumor efficacy. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a fourth-generation EGFR inhibitor by binding to an allosteric site on the EGFR kinase domain.[1] This is distinct from the ATP-competitive binding of first, second, and some third-generation EGFR tyrosine kinase inhibitors (TKIs). By binding to this allosteric pocket, this compound effectively inhibits the kinase activity of EGFR, even in the presence of mutations like C797S that confer resistance to covalent ATP-competitive inhibitors such as osimertinib.[1] The binding of this compound stabilizes a conformation of the kinase domain that is incompatible with its catalytic function, thereby blocking the autophosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways.[1]

Signaling Pathway

The inhibitory effect of this compound on EGFR kinase activity leads to a significant reduction in the phosphorylation of EGFR itself, as well as key downstream signaling molecules Akt and ERK1/2.[2] This disruption of the PI3K/Akt and MAPK/ERK pathways is central to its anti-cancer effects.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation JBJ_09_063 This compound JBJ_09_063->EGFR Allosteric Inhibition PI3K PI3K p_EGFR->PI3K Ras Ras p_EGFR->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell Line
EGFR L858R0.147-
EGFR L858R/T790M0.063-
EGFR L858R/T790M/C797S0.083-
EGFR LT/L747S0.396-
Ba/F3 (alone)50Ba/F3
Ba/F3 (in combination with Cetuximab)6Ba/F3

Data sourced from MedchemExpress and GlpBio product sheets referencing To C, et al. Nat Cancer. 2022 and Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[2][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitAdministration
Clearance (Cl)15.7mL/min/kgIntravenous (3 mg/kg)
Half-life (T1/2)2.3hIntravenous (3 mg/kg)
Volume of Distribution (Vss)2.5L/kgIntravenous (3 mg/kg)
Bioavailability (F)15%Oral (20 mg/kg)
AUC (8h)2398ng.h/mLOral (20 mg/kg)

Data sourced from GlpBio product sheet referencing Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[3]

Experimental Protocols

Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a luminescent ATP-based assay.

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 72 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® reagent D->E F Incubate for 10 minutes E->F G Measure luminescence F->G

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., Ba/F3, H1975, H3255GR) in opaque-walled 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of appropriate growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation: On the day of analysis, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Western Blot Analysis

This protocol describes the detection of phosphorylation changes in EGFR, Akt, and ERK1/2 in response to this compound treatment.

Western_Blot_Workflow A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Blocking C->D E Primary antibody incubation (p-EGFR, p-Akt, p-ERK) D->E F Secondary antibody incubation E->F G Detection and imaging F->G

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Phospho-EGFR (Tyr1068): 1:1000

      • Total EGFR: 1:1000

      • Phospho-Akt (Ser473): 1:1000

      • Total Akt: 1:1000

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000

      • Total p44/42 MAPK (Erk1/2): 1:1000

      • β-Actin (loading control): 1:5000

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Xenograft_Workflow A Implant tumor cells/fragments into mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E F Collect tumors for pharmacodynamic analysis E->F

Caption: Workflow for in vivo xenograft studies.

Protocol:

  • Cell Line and Animal Models:

    • Utilize human NSCLC cell lines with relevant EGFR mutations (e.g., H1975, H3255GR) or patient-derived xenograft (PDX) models.

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

    • For PDX models, implant small tumor fragments subcutaneously.

  • Treatment:

    • Monitor tumor growth with caliper measurements.

    • When tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups.

    • Administer this compound orally (e.g., 25, 50, or 100 mg/kg) once daily. The vehicle for administration can be a solution of 0.5% methylcellulose and 0.2% Tween-80 in water.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Tumor volume (mm³) = (length x width²) / 2.

    • Monitor for any signs of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points after the final dose, euthanize mice and harvest tumors.

    • Tumor tissue can be flash-frozen for subsequent Western blot analysis to assess the inhibition of EGFR signaling.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with a clear mechanism of action. Its ability to potently inhibit clinically relevant EGFR mutations, including those that confer resistance to current therapies, highlights its potential as a valuable therapeutic agent for patients with EGFR-mutant NSCLC. The data presented in this guide provide a strong rationale for its continued development and clinical investigation.

References

Target Validation of JBJ-09-063 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation for the treatment of Non-Small Cell Lung Cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key preclinical data, outlining its mechanism of action, and detailing the experimental approaches used to validate its therapeutic potential. The information presented is collated from publicly available research and is intended to inform researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver in a significant subset of NSCLC patients. While several generations of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, remains a major clinical challenge.[2][3] this compound represents a novel therapeutic strategy by binding to an allosteric site on the EGFR kinase domain, offering a potential solution to overcome resistance to existing therapies.[2][4] This document details the preclinical evidence supporting the validation of EGFR as the target of this compound in NSCLC.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Mutants
EGFR MutantIC50 (nM)
EGFRL858R0.147[5][6][7][8]
EGFRL858R/T790M0.063[5][6][7][8]
EGFRL858R/T790M/C797S0.083[5][6][7][8]
EGFRLT/L747S0.396[5][6][7]
Table 2: In Vitro Cellular Activity of this compound
Cell LineGenetic BackgroundActivity
Ba/F3Expressing various EGFR mutantsIC50 of 50 nM (alone); 6 nM (with Cetuximab)[5][6]
H1975EGFRL858R/T790MEffective inhibition of cell growth and induction of apoptosis[5]
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Xenograft ModelEGFR MutationDose and ScheduleOutcome
H1975L858R/T790M50 mg/kg and 100 mg/kgDose-dependent decrease in tumor volume, as effective as Osimertinib[2][5]
DFCI52 (Patient-Derived)L858R/T790M50 mg/kgSimilar efficacy to Osimertinib, with rapid tumor outgrowth decrease after treatment[2][5]
A431EGFR Wild-TypeNot specifiedNo effect on tumor volume[5]
Table 4: Pharmacokinetic Properties of this compound in Mice
ParameterValueDosing Route
IV Clearance5.0 ml/min/kg vs. 15.7 ml/min/kg (comparison not specified)[5]Intravenous (i.v.)
Bioavailability14.6%[5]Oral (p.o.)
Efficacious Dose3 mg/kg (i.v.), 20 mg/kg (p.o.)i.v., p.o.

Mechanism of Action and Signaling Pathway

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[2][4] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct pocket, inducing a conformational change that inactivates the receptor.[2][9] This allosteric mechanism allows it to be effective against EGFR mutants that are resistant to conventional TKIs, including the C797S mutation which alters the ATP-binding pocket.[2][10] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[5][6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JBJ09063 This compound JBJ09063->EGFR Allosteric Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Diagram 1: this compound Mechanism of Action in the EGFR Signaling Pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical validation of this compound are not extensively available in the public domain. However, based on the published research, the core methodologies employed are outlined below.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of various EGFR mutant proteins.

  • General Methodology: Recombinant EGFR kinase domains (L858R, L858R/T790M, L858R/T790M/C797S, etc.) are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified, typically using methods like HTRF (Homogeneous Time Resolved Fluorescence) or radioactive filter binding assays, to calculate IC50 values.

Cell-Based Assays
  • Objective: To assess the effect of this compound on the viability and signaling of NSCLC cells harboring specific EGFR mutations.

  • Cell Viability Assays:

    • Method: NSCLC cell lines (e.g., H1975, Ba/F3 engineered to express EGFR mutants) are seeded in multi-well plates and treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Western Blot Analysis:

    • Method: Cells are treated with this compound for a defined time (e.g., 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total and phosphorylated EGFR, Akt, and ERK1/2 to assess the inhibition of downstream signaling.

  • Apoptosis Assays:

    • Method: To quantify programmed cell death, treated cells can be stained with Annexin V and propidium iodide followed by analysis using flow cytometry.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

  • General Methodology:

    • Tumor Implantation: Human NSCLC cells (e.g., H1975) or patient-derived tumor fragments (PDX models like DFCI52) are subcutaneously implanted into immunocompromised mice.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 50 mg/kg, 100 mg/kg) for a defined period.

    • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored to assess toxicity.

    • Pharmacodynamic Studies: At the end of the study, or at specific time points after dosing, tumors can be excised and analyzed by western blotting to confirm target engagement and inhibition of signaling pathways in vivo.[11]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Viability Cell Viability Assays (e.g., H1975, Ba/F3) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (pEGFR, pAkt, pERK) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies (Bioavailability, Clearance) Western_Blot->PK_Studies Proceed to in vivo if promising Xenograft_Models NSCLC Xenograft Models (H1975, DFCI52) PK_Studies->Xenograft_Models Efficacy Efficacy Assessment (Tumor Volume) Xenograft_Models->Efficacy PD_Studies Pharmacodynamic Analysis (Tumor Lysates) Efficacy->PD_Studies

Diagram 2: Preclinical Experimental Workflow for this compound Target Validation.

Resistance Mechanisms

While this compound overcomes resistance mediated by T790M and C797S, potential mechanisms of resistance to this allosteric inhibitor have been investigated. Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[4] Additionally, the EGFR L747S mutation has been identified as a potential on-target resistance mechanism to this compound.[3][4] Combination therapy with ATP-competitive EGFR TKIs or antibodies like Cetuximab may be a strategy to overcome or prevent the emergence of resistance to this compound.[3][9]

Conclusion

The preclinical data strongly support the validation of mutant EGFR as the primary target of this compound in NSCLC. Its novel allosteric mechanism of action translates to potent and selective inhibition of clinically relevant EGFR mutations, including those that confer resistance to current standard-of-care therapies. The in vivo efficacy in xenograft models further underscores its therapeutic potential. This compound is a promising candidate for further development, both as a single agent and in combination with other EGFR-targeted therapies, for the treatment of EGFR-mutant NSCLC.

References

An In-depth Technical Guide to the Allosteric EGFR Inhibitor JBJ-09-063 and its Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), JBJ-09-063. The document details its binding site, mechanism of action, and inhibitory activity, and provides key experimental protocols for its characterization.

Introduction

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1] It has demonstrated significant activity against various EGFR mutations that confer resistance to ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[2][3] By binding to a site distinct from the ATP-binding pocket, this compound offers a promising therapeutic strategy for overcoming acquired resistance in non-small cell lung cancer (NSCLC).[2][3]

Binding Site and Mechanism of Action

This compound binds to an allosteric pocket on the EGFR kinase domain, stabilizing the inactive (αC-helix out) conformation of the enzyme.[4] This mode of action prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. The co-crystal structure of this compound in complex with EGFR (PDB ID: 7JXQ) reveals key interactions within this allosteric site.[5] Notably, this compound forms a critical hydrogen bond with the side chain of Aspartate 855 (D855) and engages in a pi-stacking interaction with Phenylalanine 856 (F856) of the DFG motif.[5]

The binding of this compound is antagonized by EGFR dimerization, which favors the active conformation of the kinase domain and consequently closes the allosteric pocket.[4]

Signaling Pathway Inhibition

By locking EGFR in an inactive state, this compound effectively inhibits the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. Specifically, treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, as well as the downstream effectors Akt and ERK1/2.[6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p JBJ This compound JBJ->EGFR Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT p AKT->Proliferation

Figure 1: this compound Allosteric Inhibition of EGFR Signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against various EGFR mutants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EGFR MutantIC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
L747S0.396
Table 1: In vitro inhibitory activity of this compound against various EGFR mutants.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Recombinant EGFR Kinase Inhibition Assay

This assay determines the in vitro potency of this compound against purified EGFR kinase domains.

Workflow:

Kinase_Assay_Workflow start Start dispense_inhibitor Dispense this compound dilutions into 384-well plate start->dispense_inhibitor add_enzyme Add purified EGFR kinase (L858R/T790M) dispense_inhibitor->add_enzyme incubate_1 Incubate at room temperature add_enzyme->incubate_1 add_atp_substrate Add ATP and substrate peptide incubate_1->add_atp_substrate incubate_2 Incubate to allow kinase reaction add_atp_substrate->incubate_2 add_detection_reagents Add HTRF detection reagents incubate_2->add_detection_reagents incubate_3 Incubate in the dark add_detection_reagents->incubate_3 read_plate Read plate on HTRF-compatible reader incubate_3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for EGFR Kinase Inhibition Assay.

Methodology:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Dispensing: Using a digital dispenser, add the this compound dilutions to a 384-well plate. Normalize the final DMSO concentration to 1% in all wells.

  • Enzyme Addition: Add purified recombinant EGFR (e.g., L858R/T790M) to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable tyrosine kinase substrate peptide.

  • Reaction Incubation: Incubate the plate to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents according to the manufacturer's protocol (e.g., KinEASE-TK kit, Cisbio).[4]

  • Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated controls and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.

Methodology:

  • Cell Seeding: Seed Ba/F3 cells engineered to express mutant EGFR (e.g., L858R/T790M/C797S) into 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Assessment: Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo (Promega), which measures ATP levels.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO-treated control cells and calculate IC50 values.

Western Blot Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat EGFR-mutant cells (e.g., Ba/F3 or human cancer cell lines) with various concentrations of this compound for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR, Akt, and ERK1/2.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

X-ray Crystallography

This method provides a high-resolution structure of this compound in complex with the EGFR kinase domain.

Methodology:

  • Protein Expression and Purification: Express the EGFR kinase domain (e.g., with T790M and V948R mutations to stabilize the inactive state) in an appropriate expression system (e.g., insect cells).[8] Purify the protein to homogeneity using chromatography techniques.[8]

  • Co-crystallization: Incubate the purified EGFR kinase domain with a molar excess of this compound. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known EGFR kinase domain structure as a search model. Refine the structure and model the bound this compound into the electron density map.

Conclusion

This compound is a highly potent, mutant-selective allosteric inhibitor of EGFR that effectively targets clinically relevant resistance mutations. Its distinct mechanism of action, involving the stabilization of the inactive kinase conformation, provides a clear rationale for its development as a single agent or in combination with other EGFR TKIs. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other allosteric EGFR inhibitors.

References

JBJ-09-063: A Technical Guide to its Downstream Signaling Effects on Akt and ERK1/2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JBJ-09-063, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically, this document focuses on the modulation of the Akt and ERK1/2 signaling pathways, crucial mediators of cell survival and proliferation. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a fourth-generation EGFR inhibitor designed to overcome resistance to previous generations of tyrosine kinase inhibitors (TKIs). It binds to an allosteric site on the EGFR kinase domain, exhibiting high potency against various EGFR mutations, including the therapy-resistant T790M and C797S mutations. By inhibiting EGFR, this compound effectively attenuates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, leading to reduced cancer cell growth and survival.[1][2][3][4][5][6]

Quantitative Analysis of Downstream Signaling

The inhibitory effect of this compound on the phosphorylation of Akt and ERK1/2 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Akt and ERK1/2 Phosphorylation by this compound

Cell LineEGFR Mutation StatusTreatment Concentration (µM)Durationp-Akt Inhibition (relative to control)p-ERK1/2 Inhibition (relative to control)Reference
H1975L858R/T790M0.1, 124 hoursDose-dependent decreaseDose-dependent decreaseTo C, et al. Nat Cancer. 2022
H3255GRL858R/T790M0.1, 124 hoursNoticeable inhibition at 1µM and higherNoticeable inhibition at 1µM and higherTo C, et al. Nat Cancer. 2022
Ba/F3L858R/T790MNot specifiedNot specifiedInhibition observedInhibition observedTo C, et al. Nat Cancer. 2022
Ba/F3L858R/T790M/C797SNot specifiedNot specifiedInhibition observedInhibition observedTo C, et al. Nat Cancer. 2022

Table 2: In Vivo Inhibition of Akt and ERK1/2 Phosphorylation by this compound in H1975 Xenograft Model

Treatment GroupDosageDurationp-Akt Inhibition (relative to vehicle)p-ERK1/2 Inhibition (relative to vehicle)Reference
This compound50 mg/kg2, 8, 16, 24hTime-dependent decreaseTime-dependent decreaseTo C, et al. Nat Cancer. 2022
JBJ-04-125-02 (comparator)100 mg/kg3 daysSubtle changesSubtle changesTo C, et al. Cancer Discov. 2019
Osimertinib (comparator)25 mg/kg3 daysMore effective inhibitionMore effective inhibitionTo C, et al. Cancer Discov. 2019

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound on the EGFR signaling pathway and the subsequent effects on Akt and ERK1/2.

EGFR_Signaling_Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ09063 This compound JBJ09063->EGFR Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Inactive) ERK->pERK ERK->Proliferation

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream Akt and ERK1/2 signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis for Phospho-Akt and Phospho-ERK1/2

This protocol is a generalized procedure based on standard Western blotting techniques referenced in the cited literature. Specific antibody concentrations and incubation times may vary between experiments.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis & Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (ECL) E->F G Quantification (Densitometry) F->G

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

In Vivo Pharmacodynamic Studies in Xenograft Models

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound on downstream signaling.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or NSG mice).

  • Subcutaneously implant human cancer cells (e.g., H1975) into the flanks of the mice.

  • Allow tumors to grow to a palpable size.

2. Drug Administration:

  • Randomize mice into treatment groups (vehicle control, this compound at various doses).

  • Administer the compound orally or via intraperitoneal injection according to the experimental design.

3. Tissue Collection and Processing:

  • At specified time points after treatment, euthanize the mice.

  • Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.

  • Homogenize the tumor tissue in lysis buffer to extract proteins.

4. Western Blot Analysis:

  • Follow the Western Blot protocol described above to analyze the phosphorylation status of Akt and ERK1/2 in the tumor lysates.

Conclusion

This compound demonstrates potent, dose-dependent inhibition of Akt and ERK1/2 phosphorylation in preclinical models of EGFR-mutant non-small cell lung cancer. This activity is consistent with its mechanism as an allosteric inhibitor of mutant EGFR. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further investigation into its clinical utility. The detailed protocols and pathway diagrams serve as a valuable resource for researchers working to understand and therapeutically target EGFR-driven malignancies.

References

An In-depth Technical Guide on the Selectivity of JBJ-09-063 for EGFR Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor, JBJ-09-063, with a focus on its selectivity for various Epidermal Growth Factor Receptor (EGFR) mutants implicated in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support ongoing research and development efforts in oncology.

Core Mechanism of Action

This compound is a potent, orally bioavailable, allosteric inhibitor of EGFR. Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct pocket on the EGFR kinase domain, stabilizing an inactive conformation.[1] This allosteric mechanism allows it to be effective against EGFR variants that have developed resistance to other TKIs, including those with the T790M and C797S mutations.[1][2] The compound demonstrates significant activity against EGFR L858R/T790M/C797S triple mutations in preclinical models.[3]

Quantitative Selectivity Profile

The selectivity of this compound has been quantitatively assessed against a panel of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high potency against various mutant forms of EGFR.

EGFR MutantIC50 (nM)
EGFR L858R0.147[4][5][6]
EGFR L858R/T790M0.063[4][5][6]
EGFR L858R/T790M/C797S0.083[4][5][6]
EGFR LT/L747S0.396[4][5][6]
EGFR Exon 20 insertion (insASV)28[7]

In Ba/F3 cells, this compound exhibits an IC50 of 50 nM as a single agent, which improves to 6 nM when combined with Cetuximab.[4][8]

Experimental Protocols

The characterization of this compound's selectivity and efficacy involves several key experimental methodologies.

1. In Vitro Enzymatic Inhibition Assay:

  • Objective: To determine the direct inhibitory activity of this compound on the kinase activity of recombinant EGFR mutants.

  • Methodology:

    • Purified recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated with increasing concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and a substrate peptide.

    • The level of substrate phosphorylation is measured, typically using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) or radioisotope labeling.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell Viability and Growth Inhibition Assays:

  • Objective: To assess the effect of this compound on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.

  • Methodology:

    • EGFR-mutant cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutants, H1975, DFCI52) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is measured using a metabolic assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

    • IC50 values for cell growth inhibition are determined from the dose-response curves.

3. Western Blot Analysis for Phosphorylation Inhibition:

  • Objective: To confirm the mechanism of action by measuring the inhibition of EGFR and downstream signaling pathway phosphorylation.

  • Methodology:

    • EGFR-mutant cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

    • Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 indicates target engagement and pathway inhibition.[4]

4. In Vivo Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., H1975, DFCI52).[4][9]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses (e.g., 50 mg/kg, 100 mg/kg).[4][9]

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR). The results typically show a dose-dependent decrease in tumor volume over time.[4][9]

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow for this compound Evaluation

JBJ_09_063_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis EnzymaticAssay Enzymatic Inhibition Assay (Recombinant EGFR Mutants) IC50 IC50 Determination EnzymaticAssay->IC50 CellViability Cell Viability Assay (EGFR-Mutant Cell Lines) CellViability->IC50 WesternBlot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) TargetModulation Target Modulation WesternBlot->TargetModulation Xenograft Xenograft Model (NSCLC Cell Lines in Mice) TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth PKPD Pharmacokinetics & Pharmacodynamics PKPD->TargetModulation

Caption: Workflow for preclinical evaluation of this compound's efficacy.

Resistance Mechanisms

While this compound overcomes resistance mediated by T790M and C797S mutations, resistance to this allosteric inhibitor can emerge.[2] Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[2] Additionally, the EGFR L747S mutation has been identified as a potential mechanism of resistance to this compound.[2]

Conclusion

This compound represents a promising therapeutic agent for patients with EGFR-mutant NSCLC, particularly those who have developed resistance to existing TKIs. Its novel allosteric mechanism of action and potent, mutant-selective inhibitory profile provide a strong rationale for its continued clinical development. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing its clinical utility.

References

Preclinical Development of JBJ-09-063: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is an orally bioavailable, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is currently in preclinical development for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). This document provides an in-depth technical overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary

In Vitro Efficacy: Enzymatic and Cellular Inhibition

This compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the T790M and C797S resistance mutations.

Target Assay Type IC50 (nM) Reference
EGFR L858REnzymatic0.147[1]
EGFR L858R/T790MEnzymatic0.063[1]
EGFR L858R/T790M/C797SEnzymatic0.083[1]
EGFR LT/L747SEnzymatic0.396[1]
Ba/F3 EGFR L858R/T790MCell-based~10-fold more potent than JBJ-04-125-02[2]
Ba/F3 EGFR L858R/T790M/C797SCell-based~10-fold more potent than JBJ-04-125-02[2]
Ba/F3Cell-based50[1][3]
Ba/F3 (in combination with Cetuximab)Cell-based6[1][3]
In Vivo Efficacy: Xenograft Models

This compound has shown significant anti-tumor activity in various NSCLC xenograft models.

Model Mutation Dose Effect Reference
H1975 XenograftEGFR L858R/T790M50 mg/kg and 100 mg/kgAs effective as osimertinib[1]
DFCI52 Patient-Derived Xenograft (PDX)EGFR L858R/T790M50 mg/kgSimilarly effective as osimertinib; rapid decrease in tumor outgrowth[1]
H3255GR-C797S XenograftEGFR L858R/T790M/C797SNot specifiedEfficacy observed as a single agent and in combination with osimertinib[2]
DFCI52-C797S XenograftEGFR L858R/T790M/C797SNot specifiedEfficacy observed as a single agent and in combination with osimertinib[2]
Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.

Parameter Value Reference
IV Clearance15.7 mL/min/kg[2]
Bioavailability (Oral)14.6%[2]
Oral AUCSimilar to JBJ-04-125-02[2]

Mechanism of Action

This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric mechanism allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors. This compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1]

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates JBJ09063 This compound JBJ09063->EGFR Allosterically Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation Promotes Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Endpoint Analysis Cell_Culture Culture H1975 Cells Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Prepare_Injection Prepare Cell/Matrigel Suspension Harvest_Cells->Prepare_Injection Implantation Subcutaneous Implantation in Mice Prepare_Injection->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (Western Blot) Treatment->PD_Analysis Tumor Harvest Efficacy_Analysis Efficacy Data Analysis Monitoring->Efficacy_Analysis

References

Overcoming Tyrosine Kinase Inhibitor Resistance: The Role of JBJ-09-063

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). JBJ-09-063 has emerged as a promising agent that circumvents common resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound's efficacy in overcoming TKI resistance.

Core Mechanism of Action: Allosteric Inhibition

Unlike traditional ATP-competitive TKIs, this compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2] This novel mechanism allows it to bind to a site distinct from the ATP-binding pocket, effectively inhibiting EGFR signaling even in the presence of mutations that confer resistance to conventional TKIs.[1][2] Structural studies have revealed that this compound forms a critical hydrogen bond with D855 and a pi-stacking interaction with F856 within the DFG motif of the EGFR kinase domain, stabilizing an inactive conformation of the receptor.

Efficacy Against TKI-Resistant EGFR Mutations

This compound has demonstrated potent inhibitory activity against a range of clinically relevant EGFR mutations that drive resistance to first, second, and third-generation TKIs.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various EGFR mutant cell lines.

Table 1: IC50 Values of this compound Against Recombinant EGFR Kinase Domains

EGFR MutantIC50 (nM)
EGFRL858R0.147[3]
EGFRL858R/T790M0.063[3]
EGFRL858R/T790M/C797S0.083[3]
EGFRLT/L747S0.396[3]

Table 2: In Vitro Cellular IC50 Values of this compound

Cell LineEGFR MutationIC50 (nM)
Ba/F3EGFRL858R/T790M~10-fold more potent than JBJ-04-125-02[4]
Ba/F3EGFRL858R/T790M/C797S~10-fold more potent than JBJ-04-125-02[4]
Ba/F3Combination with Cetuximab6[5]
Ba/F3Single Agent50[5]

Signaling Pathway Modulation

This compound effectively suppresses the downstream signaling pathways activated by mutant EGFR, leading to the inhibition of cell proliferation and induction of apoptosis. Western blot analyses have consistently shown that this compound reduces the phosphorylation of EGFR, Akt, and ERK1/2.[3][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JBJ09063 This compound JBJ09063->EGFR Allosteric Inhibition

Figure 1: EGFR signaling pathway and the inhibitory action of this compound.

In Vivo Anti-Tumor Activity

Preclinical studies using xenograft models of NSCLC have demonstrated the in vivo efficacy of this compound.

H1975 Xenograft Model

In the H1975 xenograft model, which harbors the EGFRL858R/T790M mutation, this compound treatment resulted in a dose-dependent decrease in tumor volume.[4] Notably, at doses of 50 mg/kg and 100 mg/kg, this compound was as effective as the third-generation TKI osimertinib at a 25 mg/kg dose.[4]

DFCI52 Patient-Derived Xenograft (PDX) Model

In the DFCI52 PDX model, also harboring the EGFRL858R/T790M mutation, a 50 mg/kg dose of this compound was similarly effective as osimertinib.[4]

Experimental_Workflow_Xenograft start Implantation of H1975 or DFCI52 cells into mice tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (this compound or Vehicle) tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement measurement->measurement endpoint Endpoint Analysis measurement->endpoint

Figure 2: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Lines: H1975, H3255, Ba/F3, and DFCI52 cells harboring various EGFR mutations.

  • Procedure:

    • Seed cells in 96-well opaque-walled plates at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound or control compounds for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • Phospho-EGFR (Tyr1068): 1:1000

      • Total EGFR: 1:1000

      • Phospho-Akt (Ser473): 1:1000

      • Total Akt: 1:1000

      • Phospho-ERK1/2 (Thr202/Tyr204): 1:1000

      • Total ERK1/2: 1:1000

      • Actin or GAPDH (loading control): 1:5000

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation:

    • Subcutaneously inject H1975 or DFCI52 cells suspended in Matrigel into the flanks of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily.

    • Osimertinib (e.g., 25 mg/kg) can be used as a positive control.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specific duration of treatment.

Logical Relationships and Future Directions

The unique allosteric inhibitory mechanism of this compound provides a clear advantage in overcoming resistance mutations that affect the ATP-binding site of EGFR.

Logical_Relationship TKI_Resistance TKI Resistance (e.g., T790M, C797S) ATP_Binding_Site Alteration of ATP-Binding Site TKI_Resistance->ATP_Binding_Site Signaling_Inhibition Inhibition of EGFR Signaling Allosteric_Binding This compound Allosteric Binding Allosteric_Binding->Signaling_Inhibition Overcoming_Resistance Overcoming TKI Resistance Signaling_Inhibition->Overcoming_Resistance

Figure 3: Logical relationship of this compound's mechanism in overcoming TKI resistance.

The preclinical data strongly support the continued development of this compound as a potential therapeutic option for NSCLC patients who have developed resistance to current EGFR TKIs. Further investigations, including clinical trials, are warranted to establish its safety and efficacy in a clinical setting. The potential for combination therapies with other agents to further enhance its anti-tumor activity and prevent the emergence of new resistance mechanisms is also a promising area for future research.

References

Methodological & Application

Application Notes and Protocols for JBJ-09-063 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, mutant-selective, and orally bioavailable allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][][3][4][5][6][7] It has demonstrated significant activity against EGFR mutations that confer resistance to existing ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[5][8] this compound binds to a distinct allosteric site on the EGFR kinase domain, stabilizing an inactive conformation.[8][9] This mechanism of action allows it to overcome resistance mediated by mutations in the ATP-binding pocket.[8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)
EGFR L858REnzymatic0.147[1][][6]
EGFR L858R/T790MEnzymatic0.063[1][][6]
EGFR L858R/T790M/C797SEnzymatic0.083[1][][6]
EGFR LT/L747SEnzymatic0.396[1][][6]
Ba/F3 Cells (EGFR L858R/T790M)Cell Viability50
Ba/F3 Cells (EGFR L858R/T790M) + CetuximabCell Viability6
EGFR insASVEnzymatic28[8]

Signaling Pathway

This compound functions by allosterically inhibiting the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival JBJ09063 This compound JBJ09063->EGFR Allosterically Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for in vitro assays relevant to the characterization of this compound. These should be regarded as templates and may require optimization based on specific cell lines and laboratory conditions.

Recombinant EGFR Kinase Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR kinase domains.

Materials:

  • Recombinant Human EGFR Kinase Domain (e.g., L858R/T790M mutant)

  • Assay Buffer: 50 mM Tris, 20 mM MgCl2, 5 mM MnCl2, 0.1 mg/mL BSA, pH 7.5.[10]

  • Substrate: Poly (4:1 Glu, Tyr)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, non-binding 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO.

  • Enzyme Preparation: Dilute the recombinant EGFR kinase to the desired concentration (e.g., 5 nM) in 1X kinase reaction buffer.[11]

  • Reaction Setup:

    • Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the diluted EGFR enzyme to each well.

    • Pre-incubate the plate at 27°C for 30 minutes.[11]

  • Initiate Reaction:

    • Prepare a substrate mix containing ATP (e.g., 20-50 µM) and Poly (4:1 Glu, Tyr) substrate (e.g., 5 µM) in 1X kinase reaction buffer.[11]

    • Add 45 µL of the substrate mix to each well to start the kinase reaction.

  • Signal Detection:

    • Incubate the plate at 30°C for a set time (e.g., 60 minutes).

    • Terminate the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This cell-based assay measures the effect of this compound on the viability of cancer cell lines harboring EGFR mutations.

Materials:

  • Ba/F3 or H1975 cells expressing mutant EGFR

  • Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percent viability.

    • Plot the percent viability against the logarithm of the this compound concentration and calculate the IC50 value.

Western Blot for EGFR Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

  • H1975 cells (or other relevant cell line)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • EGF

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment:

    • Seed H1975 cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[4]

    • Starve the cells in serum-free medium for 16-24 hours.[13]

    • Treat the cells with varying concentrations of this compound or DMSO for 1-6 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes.[4][13]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in vitro.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzymatic_assay Recombinant Kinase Inhibition Assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination data_analysis Comprehensive Data Analysis and Interpretation ic50_determination->data_analysis cell_viability Cell Viability Assay (e.g., CellTiter-Glo) viability_ic50 Determine Cellular IC50 cell_viability->viability_ic50 western_blot Western Blot for Phospho-Proteins pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition viability_ic50->data_analysis pathway_inhibition->data_analysis start Start Evaluation of This compound start->enzymatic_assay start->cell_viability start->western_blot

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Note: Detection of p-EGFR Inhibition by JBJ-09-063 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for assessing the inhibitory effect of JBJ-09-063 on EGFR phosphorylation using Western blot analysis. It includes data presentation guidelines, a comprehensive experimental methodology, and visualizations of the signaling pathway and experimental workflow.

Introduction

The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is implicated in the development and progression of various cancers.[2] Phosphorylation of specific tyrosine residues on EGFR is a key step in the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][4]

This compound is a mutant-selective, allosteric EGFR inhibitor that has shown efficacy in both TKI-sensitive and resistant models.[5][6] It effectively reduces the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK1/2.[5][7] This application note details a Western blot protocol to quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to treatment with this compound.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of an inhibitor. Densitometry should be used to measure the band intensities for p-EGFR, total EGFR, and a loading control (e.g., β-Actin). The data can be summarized in the following table format.

Treatment GroupConcentration (nM)p-EGFR (Y1068) IntensityTotal EGFR Intensityβ-Actin IntensityNormalized p-EGFR/Total EGFR Ratio% Inhibition
Vehicle (DMSO)00
This compound1
This compound10
This compound100
Positive ControlVaries
Negative ControlVaries

Experimental Protocol

This protocol outlines the steps for treating cells with the EGFR inhibitor this compound and subsequently performing a Western blot to detect p-EGFR levels.

Materials and Reagents
  • Cell Line: A cell line with known EGFR expression (e.g., A431, HeLa, H3255).[8]

  • This compound: Stock solution prepared in DMSO.

  • EGF (Epidermal Growth Factor): For stimulating EGFR phosphorylation.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Assay Kit: BCA or similar protein quantification assay.[8]

  • SDS-PAGE Gels: 4-20% polyacrylamide gels.[8]

  • Transfer Membrane: PVDF or nitrocellulose membrane.[8]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[8]

  • Primary Antibodies:

    • Rabbit anti-p-EGFR (Tyr1068).[8]

    • Rabbit anti-EGFR.[8]

    • Mouse anti-β-Actin.[8]

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.[8]

    • HRP-conjugated Goat anti-Mouse IgG.[8]

  • Detection Reagent: ECL substrate.[8]

  • Wash Buffer: Tris Buffered Saline with 0.1% Tween 20 (TBST).[8]

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[8]

    • (Optional) Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]

    • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

    • Stimulate EGFR phosphorylation by adding EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[8]

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[8]

    • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[8]

    • Run the gel at 100-150V until the dye front reaches the bottom.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8] For PVDF, pre-wet the membrane in methanol for 30 seconds, then soak in transfer buffer.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (anti-p-EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[8][9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate for 1-5 minutes.[8]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

    • To probe for total EGFR and the loading control, the membrane can be stripped and re-probed with the respective antibodies, following the same incubation and washing steps.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Dimerization & Phosphorylation Grb2_Sos Grb2/SOS pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K STAT STAT pEGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Regulates Akt Akt PI3K->Akt Akt->Proliferation Regulates STAT->Proliferation Regulates JBJ09063 This compound JBJ09063->pEGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western Blot Workflow for p-EGFR Detection

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody (anti-p-EGFR) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Step-by-step workflow for Western blot analysis of p-EGFR.

References

Application Notes and Protocols for JBJ-09-063 Xenograft Model Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs), including the C797S mutation. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its administration in preclinical xenograft models, a critical step in the evaluation of its therapeutic efficacy.

Mechanism of Action

This compound acts as a negative allosteric modulator of EGFR, binding to a site distinct from the ATP-binding pocket. This mechanism allows it to overcome resistance mediated by mutations in the ATP-binding site.[1] this compound has shown high potency against various EGFR mutant forms, including those with L858R, L858R/T790M, and the highly resistant L858R/T790M/C797S triple mutation.[2][3][4]

Upon binding, this compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[2][3][4] This blockade of key signaling pathways leads to the inhibition of cell growth and the induction of apoptosis in EGFR-mutant cancer cells.[3][4]

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation JBJ09063 This compound JBJ09063->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

In Vitro Potency of this compound
EGFR Mutant IsoformIC50 (nM)
EGFR L858R0.147[2][3][4]
EGFR L858R/T790M0.063[2][3][4]
EGFR L858R/T790M/C797S0.083[2][3][4]
EGFR LT/L747S0.396[2][3][4]
In Vivo Pharmacokinetics in Mice
RouteDose (mg/kg)T1/2 (h)Bioavailability (F%)
Intravenous (i.v.)32.3N/A
Oral (p.o.)20Not Reported15

Data from single dosage administration.[3][4][5]

In Vivo Efficacy Studies
Xenograft ModelEGFR MutationTreatment and Dose (mg/kg)Outcome
H1975L858R/T790MThis compound (50 and 100 mg/kg)Dose-dependent decrease in tumor volume, comparable to Osimertinib.[6]
DFCI52 (PDX)L858R/T790MThis compound (50 mg/kg)Effective decrease in tumor volume, comparable to Osimertinib.[6]

Experimental Protocols

Cell Line Derived Xenograft (CDX) Model: H1975

This protocol describes the establishment of a subcutaneous xenograft model using the H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.

Materials:

  • H1975 cells (ATCC® CRL-5908™)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (GFR)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles

  • Calipers

Protocol:

  • Cell Culture: Culture H1975 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and have a viability of >95% before implantation.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium, collect the cells, and centrifuge.

    • Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) Methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, curved or straight with ball tip)

  • Sterile tubes and syringes

Protocol:

  • Formulation Preparation (Example for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume):

    • The dosing volume will be 0.2 mL per mouse.

    • The required concentration is 5 mg/mL.

    • For a 10 mL preparation, weigh 50 mg of this compound.

    • Prepare a 0.5% methylcellulose solution by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.

    • Add the this compound powder to the methylcellulose solution and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

  • Oral Administration:

    • Gently restrain the mouse.

    • Introduce the gavage needle into the esophagus and deliver the prepared this compound suspension.

    • Administer the vehicle solution to the control group.

    • The frequency of administration should be determined by the study design (e.g., once daily).

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture H1975 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth to ~150mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization JBJ_Prep Prepare this compound Formulation Randomization->JBJ_Prep Vehicle_Prep Prepare Vehicle Control Randomization->Vehicle_Prep Dosing Daily Oral Gavage JBJ_Prep->Dosing Vehicle_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeat Daily Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Excision Tumor Excision & Analysis (e.g., Western Blot) Endpoint->Tumor_Excision

Caption: Experimental workflow for this compound administration in a xenograft model.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft models of EGFR-mutant non-small cell lung cancer. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this promising therapeutic agent. All animal procedures should be performed in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for JBJ-09-063 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-09-063 is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant efficacy in preclinical in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in murine models, based on currently available data.

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[2] The primary signaling pathway affected by this compound is the EGFR pathway and its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, Akt, and ERK1/2, thereby inhibiting tumor cell proliferation and survival.[1][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation JBJ09063 This compound JBJ09063->EGFR Inhibits (Allosteric)

Caption: EGFR signaling pathway inhibited by this compound.

In Vivo Dosage and Administration in Mice

This compound has been evaluated in mice through both intravenous and oral administration routes. The selection of dosage and administration route will depend on the specific experimental design and objectives.

Summary of In Vivo Dosages
Administration RouteDosage RangeMouse ModelEfficacy
Intravenous (IV)3 mg/kgPharmacokinetic studiesEstablishes baseline PK parameters
Oral (PO)20 mg/kgPharmacokinetic studiesGood bioavailability and stability for oral dosing[1][4]
Oral (PO)50 mg/kgH1975 & DFCI52 XenograftsDose-dependent decrease in tumor volume[1]
Oral (PO)100 mg/kgH1975 XenograftEffective as osimertinib in reducing tumor volume[1]
Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

ParameterValueUnitAdministration
T½ (Half-life)2.3hours3 mg/kg IV
CL (Clearance)15.7mL/min/kg3 mg/kg IV
Vss (Volume of Distribution)2.5L/kg3 mg/kg IV
F (Bioavailability)15%20 mg/kg PO

Experimental Protocols

The following are generalized protocols for efficacy studies using this compound in NSCLC xenograft mouse models. These should be adapted based on specific institutional guidelines and experimental requirements.

Cell Line Derived Xenograft (CDX) Model Protocol

This protocol is designed for establishing and treating tumors derived from the H1975 or DFCI52 human NSCLC cell lines, which harbor EGFRL858R/T790M mutations.

Materials:

  • H1975 or DFCI52 cells

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Standard animal husbandry supplies

Procedure:

  • Cell Preparation: Culture H1975 or DFCI52 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = 0.52 x length x width2).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

  • Drug Administration:

    • Oral Gavage: Prepare a formulation of this compound in a suitable vehicle. Administer the desired dose (e.g., 50 or 100 mg/kg) daily via oral gavage. The control group should receive the vehicle alone.

    • Treatment Duration: Continue daily treatment for a specified period, typically 21 to 28 days.

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture H1975 or DFCI52 Cells Tumor_Implantation 2. Subcutaneous Injection of Cells into Mice Cell_Culture->Tumor_Implantation Tumor_Monitoring 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization 4. Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Dosing 5. Daily Oral Gavage with This compound or Vehicle Randomization->Dosing Efficacy_Evaluation 6. Measure Tumor Volume and Body Weight Dosing->Efficacy_Evaluation Endpoint_Analysis 7. Excise Tumors for Ex Vivo Analysis Efficacy_Evaluation->Endpoint_Analysis

References

Application Notes and Protocols: JBJ-09-063 Stock Solution (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of JBJ-09-063, a potent and mutant-selective allosteric EGFR inhibitor. The information is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Introduction

This compound is a fourth-generation epidermal growth factor receptor (EGFR) inhibitor that demonstrates high potency against various EGFR mutations, including those resistant to previous generations of tyrosine kinase inhibitors (TKIs).[1][2][3][4] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR phosphorylation and downstream signaling pathways such as Akt and ERK1/2.[1][3][5][6] Its efficacy has been demonstrated in both TKI-sensitive and resistant models, making it a valuable tool for research into EGFR-mutant lung cancer.[2][3][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₃₁H₃₀ClFN₄O₃S[3][7]
Molecular Weight 593.11 g/mol [1][6][7]
Appearance Powder[1]
Storage (Powder) -20°C for up to 3 years[1][6]

Solubility

This compound is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]

SolventSolubilityConcentration (mM)NotesSource
DMSO ≥ 100 mg/mL≥ 168.60 mMMay require ultrasonication.[7]
DMSO 120 mg/mL215.58 mMUse newly opened DMSO.[2]
DMSO ≥ 230 mg/mL≥ 387.79 mM[8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath (optional, set to 37°C)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[6]

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from a 1 mg aliquot of this compound (MW: 593.11), the required volume of DMSO would be approximately 168.6 µL. It is advisable to prepare a slightly larger volume than needed.

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution.

  • Solubilization (if necessary): If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath or warm it in a 37°C water bath until the solution is clear.[7][8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7][8]

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate this compound Powder calc Calculate DMSO Volume for Desired Concentration start->calc add_dmso Add Anhydrous DMSO calc->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol ultrasonicate Optional: Ultrasonicate/Warm to 37°C check_sol->ultrasonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes ultrasonicate->dissolve store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a this compound DMSO stock solution.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of EGFR. By binding to a pocket distinct from the ATP-binding site, it induces a conformational change that inhibits the kinase activity of EGFR. This, in turn, blocks the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK1/2, ultimately leading to reduced cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[1][3][5][6][8]

G cluster_pathway This compound Signaling Pathway Inhibition egfr Mutant EGFR akt AKT Phosphorylation egfr->akt erk ERK1/2 Phosphorylation egfr->erk jbj This compound jbj->egfr Allosteric Inhibition proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation

Caption: this compound inhibits mutant EGFR and downstream signaling.

In Vitro Applications

This compound is a highly potent inhibitor of various EGFR mutants, making it suitable for a range of in vitro studies.

IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) values of this compound against several clinically relevant EGFR mutations are summarized below.

EGFR MutantIC₅₀ (nM)Source
L858R0.147[1][7]
L858R/T790M0.063[1][7]
L858R/T790M/C797S0.083[1][7]
LT/L747S0.396[1][7]
Cell-Based Assays

This compound has been shown to be effective in inhibiting the growth of cancer cell lines harboring EGFR mutations.[2][8] For cell-based assays, the prepared DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used in the experiment.

In Vivo Applications

For in vivo studies in animal models, such as mice, this compound has been administered via intravenous (i.v.) and oral (p.o.) routes.[8] The formulation for in vivo administration typically involves a combination of solvents to ensure solubility and bioavailability. While this document focuses on the preparation of a DMSO stock for in vitro use, researchers planning in vivo experiments should consult relevant literature for appropriate vehicle formulations.[1]

Storage and Stability of Stock Solutions

Proper storage of the this compound stock solution is critical to maintain its activity.

Storage TemperatureDurationRecommendationsSource
-20°C Up to 1 monthStore in tightly sealed aliquots.[6][7][8]
-80°C Up to 6 monthsPreferred for long-term storage.[7][8]
4°C in DMSO 2 weeksNot recommended for long-term storage.[6]

Important Considerations:

  • Solutions are unstable and it is recommended to prepare them fresh.[1]

  • Avoid repeated freeze-thaw cycles.[8]

  • Before use, allow the frozen aliquots to thaw completely and equilibrate to room temperature.[6]

  • Ensure vials are tightly sealed to prevent solvent evaporation and uptake of moisture.[6]

By following these guidelines, researchers can ensure the integrity and optimal performance of this compound in their experiments.

References

JBJ-09-063 solubility and stability for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of JBJ-09-063, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided data and methodologies are intended to guide researchers in designing and executing experiments involving this compound.

Introduction

This compound is a potent and selective inhibitor of EGFR, particularly against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the L858R, L858R/T790M, and L858R/T790M/C797S variants.[1][2][3][4][5][6][7][8] Its mechanism of action involves the allosteric inhibition of EGFR, which subsequently suppresses downstream signaling pathways like PI3K/Akt and MAPK/ERK by reducing the phosphorylation of EGFR, Akt, and ERK1/2.[1][3][4][5][9] Understanding the solubility and stability of this compound is critical for accurate and reproducible experimental results.

Physicochemical Properties

  • Molecular Formula: C₃₁H₃₀ClFN₄O₃S

  • Molecular Weight: 593.11 g/mol [1][9]

Solubility Data

The solubility of this compound can vary depending on the solvent and whether it is in its free base or salt form (e.g., hydrochloride). It is recommended to use freshly opened, anhydrous solvents for the best results, as hygroscopic solvents can negatively impact solubility.[4]

SolventFormConcentrationNotes
DMSOFree Base120 mg/mL (215.58 mM)Requires sonication for complete dissolution.[4]
DMSOHydrochloride100 mg/mL (168.60 mM)Requires sonication for complete dissolution.[9]
DMSOHydrochloride≥ 230 mg/mL (387.79 mM)-
Aqueous Buffers -Poor While specific quantitative data is not readily available, this compound is expected to have low aqueous solubility, typical of many small molecule kinase inhibitors. For in vitro assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into aqueous buffers or cell culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Stability Information

Proper storage and handling are crucial to maintain the integrity of this compound. The free base form of the compound has been noted to be prone to instability.[4]

Stock Solution Storage:

  • Short-term (up to 1 month): Aliquot stock solutions and store at -20°C.[3][7]

  • Long-term (up to 6 months): Aliquot stock solutions and store at -80°C.[3]

  • General Recommendation: It is strongly advised to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[1][3]

In Vivo Stability: Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties and is sufficiently stable for oral administration.[3][4][5]

Signaling Pathway

This compound acts as an allosteric inhibitor of mutant EGFR. This inhibition prevents the downstream activation of two key signaling cascades that are crucial for cell proliferation and survival: the PI3K/Akt pathway and the RAS/MEK/ERK pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ This compound JBJ->EGFR Stock_Solution_Workflow start Start weigh Accurately weigh This compound powder start->weigh add_dmso Add anhydrous DMSO to the desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex and sonicate in a water bath until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis dmso_stock Prepare 10 mM This compound in DMSO serial_dil Create serial dilutions of stock in DMSO dmso_stock->serial_dil add_to_buffer Add DMSO dilutions to aqueous buffer in a 96-well plate serial_dil->add_to_buffer incubate Incubate at room temperature (e.g., 2h) add_to_buffer->incubate read_abs Read absorbance at 620 nm (turbidity) incubate->read_abs plot Plot absorbance vs. concentration read_abs->plot determine_sol Determine solubility (concentration at which precipitation occurs) plot->determine_sol Media_Stability_Workflow cluster_timepoints Time Points (e.g., 0, 2, 8, 24, 48h) start Start prep_solution Prepare a solution of This compound in cell culture medium (e.g., 10 µM) start->prep_solution aliquot_samples Aliquot the solution into multiple tubes prep_solution->aliquot_samples incubate Incubate at 37°C aliquot_samples->incubate tp0 T=0 remove_sample Remove one aliquot tp0->remove_sample tp_x T=x store_sample Store at -80°C immediately remove_sample->store_sample analyze Analyze all samples by HPLC or LC-MS to quantify remaining this compound end End analyze->end cluster_timepoints cluster_timepoints cluster_timepoints->analyze

References

Application Notes and Protocols for JBJ-09-063 IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), particularly in the context of non-small cell lung cancer (NSCLC).[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines and summarizes the available data on its activity.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of EGFR, binding to a site distinct from the ATP-binding pocket.[1][3] This mechanism allows it to effectively inhibit EGFR signaling even in the presence of mutations that confer resistance to ATP-competitive inhibitors.[2] The primary signaling pathway affected by this compound is the EGFR pathway. Inhibition of EGFR by this compound leads to a significant reduction in the phosphorylation of EGFR itself, as well as downstream signaling molecules such as Akt and ERK1/2.[4][5][6] This ultimately results in the inhibition of cancer cell growth and proliferation.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (ERK1/2) MEK->ERK ERK->Proliferation JBJ_09_063 This compound JBJ_09_063->EGFR

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values for this compound in various contexts. The data highlights the compound's high potency against specific EGFR mutations prevalent in NSCLC.

Cell Line / TargetEGFR Mutation StatusIC50 (nM)Notes
Recombinant EGFRL858R0.147[4][5][6]
Recombinant EGFRL858R/T790M0.063[4][5][6]
Recombinant EGFRL858R/T790M/C797S0.083[4][5][6]
Recombinant EGFRLT/L747S0.396[4][5][6]
Ba/F3Not Specified50[5][7]
Ba/F3Not Specified6In combination with Cetuximab[5][7]
H1975L858R/T790MEffective[5]
H3255GRL858R/T790MEffective[5][7]
DFCI52L858R/T790MEffective
A431Wild-Type EGFRNo effect on tumor volume

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's potency. Below are detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, which can be adapted for use with this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 3. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_prep 2. Prepare Serial Dilutions of this compound drug_treatment 4. Treat Cells with This compound Dilutions drug_prep->drug_treatment cell_seeding->drug_treatment incubation 5. Incubate for 72 hours drug_treatment->incubation viability_assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay read_plate 7. Measure Absorbance or Luminescence viability_assay->read_plate data_analysis 8. Calculate % Viability and Determine IC50 read_plate->data_analysis

Figure 2: General experimental workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, using opaque-walled plates.

  • Drug Treatment:

    • Follow the same procedure as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence using a luminometer.

    • Follow the same data analysis procedure as in the MTT assay to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of mutant EGFR, with particular efficacy against mutations that drive resistance to other EGFR TKIs. The protocols outlined in this document provide a framework for the accurate determination of its IC50 in various cancer cell lines, which is a crucial step in the preclinical evaluation of this promising therapeutic agent. The provided data underscores the potential of this compound as a valuable tool for researchers and a potential therapeutic option for patients with EGFR-mutant cancers.

References

Application Notes and Protocols: Pharmacokinetic Analysis of JBJ-09-063 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the pharmacokinetic properties of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor, in animal models. The included protocols and diagrams are intended to guide researchers in the design and execution of similar preclinical studies.

Introduction

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It has shown efficacy in preclinical models of non-small cell lung cancer (NSCLC) that are sensitive or resistant to other EGFR tyrosine kinase inhibitors (TKIs).[1][4] Understanding the pharmacokinetic profile of this compound is crucial for its continued development and for designing effective in vivo efficacy and toxicology studies. This document summarizes the available pharmacokinetic data and provides detailed experimental protocols.

Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in mice.[2][5][6] Following intravenous and oral administration, the compound exhibits properties that support its potential for oral dosing in further preclinical and potentially clinical settings.[2][5][6][7]

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationDoseReference
Clearance (Cl)15.7 mL/min/kgIntravenous (i.v.)3 mg/kg[5]
Volume of Distribution (Vss)2.5 L/kgIntravenous (i.v.)3 mg/kg[5]
Half-life (T½)2.3 hIntravenous (i.v.)3 mg/kg[5]
Bioavailability (F)15%Oral (p.o.)20 mg/kg[5]
AUC (0-8h)2398 ng·h/mLOral (p.o.)20 mg/kg[5]

Signaling Pathway of this compound

This compound acts as an allosteric inhibitor of mutant EGFR.[1][8] By binding to a site distinct from the ATP-binding pocket, it effectively inhibits the downstream signaling cascade that promotes tumor cell proliferation and survival. Specifically, this compound has been shown to significantly inhibit the phosphorylation of EGFR itself, as well as key downstream effectors such as Akt and ERK1/2.[1][2][4][6][7][8]

EGFR_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling EGFR Mutant EGFR AKT Akt EGFR->AKT p ERK ERK1/2 EGFR->ERK p JBJ This compound JBJ->EGFR Allosteric Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Animal Model and Husbandry
  • Species: Male or female immunodeficient mice (e.g., NOD-scid gamma or similar strains) are recommended for xenograft studies. For pharmacokinetic studies without tumor models, standard mouse strains (e.g., CD-1) can be used.

  • Age/Weight: 6-8 weeks old, weighing 20-25 g at the start of the study.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated for at least one week before the start of any experimental procedures.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the steps for a single-dose pharmacokinetic study of this compound in mice.

  • Dosing Formulation:

    • Prepare this compound in a vehicle suitable for both intravenous and oral administration (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline). The final concentration should be adjusted to achieve the desired dose in a volume of 5-10 mL/kg.

  • Dosing Administration:

    • Intravenous (i.v.): Administer a single 3 mg/kg dose of this compound via the tail vein.

    • Oral (p.o.): Administer a single 20 mg/kg dose of this compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein) at the following time points post-dose:

      • i.v. group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

      • p.o. group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and volume of distribution (Vss). Oral bioavailability (F%) can be calculated using the dose-normalized AUC values from the i.v. and p.o. groups.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Acclimation Acclimatize Mice (1 week) Grouping Randomize into Dosing Groups Acclimation->Grouping IV_Dose Intravenous Dose (3 mg/kg) Grouping->IV_Dose PO_Dose Oral Gavage Dose (20 mg/kg) Grouping->PO_Dose Blood_Collection Serial Blood Sampling (pre-defined timepoints) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Figure 2: Workflow for a Pharmacokinetic Study.
In Vivo Pharmacodynamic Study Protocol

This protocol describes a method to assess the target engagement of this compound in a tumor xenograft model.

  • Tumor Model Development:

    • Implant a suitable human cancer cell line harboring an EGFR mutation (e.g., H1975, which has the L858R/T790M mutation) subcutaneously into the flank of immunodeficient mice.[1]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing:

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) to the tumor-bearing mice.[1][9]

  • Tumor Tissue Collection:

    • At various time points post-dose (e.g., 0, 2, 8, 16, and 24 hours), euthanize a cohort of mice (n=3-4 per time point).[9]

    • Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Western Blot Analysis:

    • Prepare protein lysates from the tumor tissue.

    • Perform Western blotting to assess the phosphorylation status of EGFR, Akt, and ERK1/2. Use antibodies specific for the phosphorylated and total forms of these proteins.

    • Analyze the band intensities to determine the extent and duration of target inhibition following this compound administration.

Conclusion

The pharmacokinetic profile of this compound in mice demonstrates that it is a promising candidate for further development.[2][5] The compound has a moderate half-life and oral bioavailability, supporting its use in in vivo efficacy studies with oral administration.[2][5][6] The protocols provided here offer a framework for conducting pharmacokinetic and pharmacodynamic studies to further characterize this and other similar compounds.

References

Troubleshooting & Optimization

JBJ-09-063 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JBJ-09-063. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for preparing stock solutions of this compound and its salt forms for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound and its salt forms in DMSO is high, but can vary. For the free base, a solubility of 120 mg/mL (215.58 mM) has been reported.[1] The hydrochloride salt has a reported solubility of 100 mg/mL (168.60 mM) and ≥ 230 mg/mL (387.79 mM).[2][4] The TFA salt has a reported solubility of ≥ 100 mg/mL (149.10 mM).[3]

Q3: Are there different forms of this compound available? How do they differ in solubility?

A3: Yes, this compound is available as a free base as well as in hydrochloride and TFA salt forms.[1][2][3] The free base form is noted to be prone to instability.[1] While all forms are highly soluble in DMSO, the exact concentrations can differ slightly as indicated in the quantitative data table below.

Q4: I am having trouble dissolving this compound. What can I do?

A4: If you are experiencing difficulty dissolving this compound, it is recommended to use ultrasonication to aid dissolution.[1][2] Additionally, ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For the hydrochloride salt, heating the solution to 37°C and oscillating it in an ultrasonic bath can also help increase solubility.[4]

Q5: How should I store my this compound stock solutions?

A5: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Q6: Is there a recommended formulation for in vivo studies?

Quantitative Solubility Data

Compound FormSolventReported Solubility (mg/mL)Reported Solubility (mM)Notes
This compound (Free Base)DMSO120215.58Requires ultrasonication; use of newly opened DMSO is critical.[1]
This compound hydrochlorideDMSO100168.60Requires ultrasonication.[2]
This compound hydrochlorideDMSO≥ 230387.79Heating to 37°C and ultrasonication can aid dissolution.[4]
This compound TFADMSO≥ 100149.10"≥" indicates solubility is at least this level, but saturation is unknown.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound (Hydrochloride Salt)
  • Weigh the Compound: Accurately weigh out 1 mg of this compound hydrochloride.

  • Add Solvent: Add 0.1686 mL of high-purity, anhydrous DMSO to the vial containing the compound.[2]

  • Aid Dissolution:

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for several minutes.[2]

    • Gentle heating to 37°C can also be applied to assist dissolution.[4]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[4]

Visual Guides

Experimental Workflow for Solubilizing this compound

G start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility ultrasonicate Ultrasonicate check_solubility->ultrasonicate No soluble Solution is Clear: Ready for Use/Storage check_solubility->soluble Yes heat Gentle Heating (37°C) ultrasonicate->heat heat->check_solubility

Caption: Workflow for preparing a this compound solution.

Signaling Pathway Inhibition by this compound

G EGFR Mutant EGFR (e.g., L858R/T790M) Akt Akt Phosphorylation EGFR->Akt Activates ERK ERK1/2 Phosphorylation EGFR->ERK Activates JBJ This compound JBJ->EGFR Inhibits Downstream Cell Growth, Proliferation, Survival Akt->Downstream ERK->Downstream

Caption: this compound inhibits mutant EGFR signaling.

References

Overcoming JBJ-09-063 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the solution instability of JBJ-09-063.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent?

A1: Inconsistent results are often linked to the inherent instability of this compound in solution.[1][2] The compound can degrade, leading to a decrease in its effective concentration and potency over the course of an experiment. To mitigate this, it is crucial to prepare fresh working solutions for each experiment and handle stock solutions with care.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It exhibits high solubility in DMSO.[3]

Q3: How should I store my this compound stock solution?

A3: To maintain the integrity of your stock solution, it is advisable to aliquot it into single-use volumes and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3][4] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4]

Q4: Is there a more stable form of this compound available?

A4: The hydrochloride salt of this compound is generally considered to be more stable than the free base form.[2] If you are experiencing significant stability issues, consider using the salt form for your experiments.

Q5: How does this compound exert its effects?

A5: this compound is a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][5][6] By binding to a site distinct from the ATP-binding pocket, it inhibits the kinase activity of EGFR, which in turn reduces the phosphorylation of downstream signaling proteins such as Akt and ERK1/2.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Precipitate formation in cell culture media. The compound may be precipitating out of the aqueous solution due to its hydrophobic nature.- Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain solubility.- Prepare fresh dilutions from your stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound.
Loss of compound activity in long-term experiments (e.g., >24 hours). Degradation of this compound in the aqueous environment of the cell culture media.- For long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).- If possible, shorten the incubation time of your experiment.
High variability between replicate wells or experiments. Inconsistent concentrations of the active compound due to degradation.- Strictly adhere to the protocol of preparing fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.- Ensure thorough mixing when preparing dilutions.
Unexpected off-target effects or cellular stress. The presence of degradation products might induce cellular stress or have off-target activities.- Use high-purity this compound from a reputable supplier.- Minimize the exposure of the compound to light and elevated temperatures during handling.

Data Presentation

Solubility and Storage Recommendations
Parameter Value Source
Solvent DMSO[3]
Solubility in DMSO ≥ 230 mg/mL (387.79 mM)[3]
Stock Solution Storage (Short-term) -20°C (up to 1 month)[3]
Stock Solution Storage (Long-term) -80°C (up to 6 months)[3]
In Vitro Potency of this compound Hydrochloride
Target IC₅₀ (nM) Source
EGFR L858R0.147[1]
EGFR L858R/T790M0.063[1]
EGFR L858R/T790M/C797S0.083[1]
EGFR LT/L747S0.396[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, you may gently vortex the solution and/or use an ultrasonic bath for a short period.[3]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.

  • Ensure that the final concentration of DMSO in the cell culture medium is kept constant across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Use the freshly prepared working solutions immediately. Do not store working solutions in cell culture media.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Start: Solid this compound dissolve Dissolve in DMSO start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw For each new experiment dilute Prepare fresh working solution in media thaw->dilute treat Treat cells immediately dilute->treat end End of Experiment treat->end

Recommended workflow for preparing and using this compound solutions.

troubleshooting_flowchart start Inconsistent Results? check_prep Prepared fresh working solution? start->check_prep check_storage Stock aliquoted & stored correctly? check_prep->check_storage Yes solution_fresh Action: Always prepare fresh working solutions. check_prep->solution_fresh No check_precipitate Precipitate in media? check_storage->check_precipitate Yes solution_storage Action: Aliquot stock & avoid freeze-thaw. check_storage->solution_storage No check_duration Long-term experiment (>24h)? check_precipitate->check_duration No solution_precipitate Action: Lower final DMSO concentration. check_precipitate->solution_precipitate Yes solution_duration Action: Replenish compound during experiment. check_duration->solution_duration Yes end Problem Resolved check_duration->end No solution_fresh->end solution_storage->end solution_precipitate->end solution_duration->end

Troubleshooting flowchart for this compound instability issues.

signaling_pathway JBJ This compound EGFR Mutant EGFR JBJ->EGFR Allosteric Inhibition Akt Akt EGFR->Akt Phosphorylation ERK ERK1/2 EGFR->ERK Phosphorylation pAkt p-Akt Akt->pAkt pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK->Proliferation

Simplified signaling pathway of this compound action.

References

Technical Support Center: EGFR L747S Mutation and JBJ-09-063

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the EGFR L747S mutation and the allosteric inhibitor JBJ-09-063. This resource provides troubleshooting guidance and frequently asked questions to assist your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mutant-selective, oral, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct pocket on the EGFR kinase domain.[1][2] This allosteric inhibition is effective against several EGFR mutations, including those that confer resistance to other TKIs.[1][2] Preclinical studies show that this compound can significantly inhibit the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[3][4]

Q2: What is the EGFR L747S mutation?

The EGFR L747S is a rare point mutation located in exon 19 of the EGFR gene.[5][6] It has been identified as a mechanism of acquired resistance to some EGFR TKIs and can also be present as a primary resistance mutation in treatment-naïve patients.[5]

Q3: Is this compound effective against the EGFR L747S mutation?

No, current research indicates that the EGFR L747S mutation confers resistance to this compound when used as a single agent.[1][2] While some commercial datasheets may report a low IC50 value for a similarly named mutation, the primary scientific literature has demonstrated that L747S is a resistance mutation for this specific allosteric inhibitor.[1][2]

Q4: What are the known resistance mechanisms to this compound?

Besides the EGFR L747S mutation, resistance to this compound can also be mediated by EGFR homo- or heterodimerization with other ERBB family members.[1][2]

Troubleshooting Guide

Problem 1: My cell line with an EGFR L747S mutation is not responding to this compound treatment.

  • Explanation: This is an expected outcome. The EGFR L747S mutation has been shown to confer resistance to this compound.[1][2]

  • Recommendation:

    • Confirm the presence of the L747S mutation in your cell line using sequencing.

    • Consider exploring combination therapies. The resistance to this compound conferred by L747S is specific to this allosteric inhibitor and does not necessarily affect the sensitivity to ATP-competitive EGFR TKIs.[1] A combination approach with a first or second-generation TKI might be effective.

    • Investigate downstream signaling pathways. Even with EGFR resistance, you can assess the baseline activity and the effect of other inhibitors on pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

Problem 2: I am seeing conflicting data on the IC50 of this compound for EGFR L747S.

  • Explanation: There is conflicting information between some commercial suppliers and the primary scientific literature. The seminal paper on this compound by To et al. in Nature Cancer (2022) clearly identifies L747S as a resistance mutation.[1][2] The reported IC50 value of 0.396 nM for "EGFRLT/L747S" by some vendors may be a typographical error or refer to a different, non-standard mutation.[3][4][7][8]

  • Recommendation:

    • Always refer to the primary, peer-reviewed literature for the most accurate information.

    • When purchasing reagents, critically evaluate the supporting data provided by the vendor and compare it with published findings.

    • Perform your own dose-response experiments to determine the IC50 in your specific experimental system.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various EGFR mutations.

EGFR MutationIC50 (nM)Reference
L858R0.147[3][4][9]
L858R/T790M0.063[3][4][9]
L858R/T790M/C797S0.083[3][4][9]
L747SConfers Resistance[1][2]

Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Plate cells (e.g., Ba/F3 cells engineered to express the EGFR mutant of interest) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM).

  • Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

2. Western Blotting for EGFR Pathway Phosphorylation

This protocol allows for the assessment of the inhibitory effect of this compound on EGFR and downstream signaling.

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (L747S Mutant) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival JBJ_09_063 This compound (Allosteric Inhibitor) JBJ_09_063->EGFR Ineffective Inhibition ATP_TKI ATP-Competitive TKI ATP_TKI->EGFR Potential Inhibition

Caption: EGFR L747S Signaling and this compound Resistance.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Experiments cluster_conclusion Conclusion Hypo EGFR L747S confers resistance to this compound Cell_Culture Culture cells with EGFR L747S mutation Hypo->Cell_Culture Dose_Response Dose-response with this compound Cell_Culture->Dose_Response Western_Blot Western Blot for p-EGFR, p-AKT, p-ERK Cell_Culture->Western_Blot IC50 Determine IC50 Dose_Response->IC50 Conclusion Confirm L747S-mediated resistance to this compound IC50->Conclusion Phospho_Analysis Analyze pathway inhibition Western_Blot->Phospho_Analysis Phospho_Analysis->Conclusion

Caption: Workflow for Validating this compound Resistance.

References

Technical Support Center: JBJ-09-063 & ERBB Family Heterodimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of ERBB family heterodimerization in resistance to the allosteric EGFR inhibitor, JBJ-09-063.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mutant-selective, oral allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, it binds to a site on EGFR distinct from the ATP-binding pocket.[4] It is effective against EGFR TKI-sensitive and resistant models, including those with T790M and C797S mutations.[3][4] this compound functions by effectively reducing the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][3]

Q2: What is the role of ERBB family heterodimerization in mediating resistance to this compound?

Recent studies have demonstrated that both homo- and heterodimerization of EGFR with other ERBB family members (such as HER2/ErbB2) can confer resistance to this compound.[4][5] This is a key difference compared to ATP-competitive EGFR TKIs, which may not be as susceptible to this resistance mechanism.[4] The formation of these dimers can lead to sustained downstream signaling, even in the presence of this compound.

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

Based on current research, the primary mechanism of acquired resistance to this compound is the dimerization of EGFR with other ERBB family members.[4] Specifically, forced dimerization of EGFR with HER2 has been shown to impart resistance.[5] Another identified resistance mechanism is the EGFR L747S mutation.[4] It is also important to consider other general mechanisms of TKI resistance, such as activation of bypass signaling pathways.[6][7]

Q4: How does ERBB heterodimerization lead to downstream signaling?

The ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are receptor tyrosine kinases.[8][9] Upon ligand binding, these receptors can form homodimers or heterodimers.[8][9] Dimerization stimulates the intrinsic tyrosine kinase activity of the receptors, leading to autophosphorylation of specific tyrosine residues in their cytoplasmic domains.[8][10] These phosphorylated sites then act as docking stations for various signaling molecules, which in turn activate downstream pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and migration.[11][12] The heterodimer of ErbB2 and ErbB3 is considered the most potent signaling complex within the family.[13]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in a previously sensitive cell line. Increased ERBB family receptor heterodimerization.1. Assess Dimerization Status: Perform co-immunoprecipitation (Co-IP) to determine if there is increased heterodimerization between EGFR and other ERBB family members (e.g., HER2, HER3).2. Evaluate Receptor Expression: Use Western blotting or flow cytometry to check for overexpression of other ERBB family members.3. Combination Therapy: Consider co-treatment with an antibody that blocks dimerization, such as pertuzumab, or a dual EGFR/HER2 inhibitor.
No inhibition of p-AKT or p-ERK despite effective EGFR inhibition with this compound. Activation of a bypass signaling pathway.1. Pathway Profiling: Use a phospho-kinase array to identify which alternative signaling pathways may be activated.2. Investigate Common Bypass Tracks: Specifically examine the activation status of c-Met and IGF-1R, which are known to mediate resistance to EGFR inhibitors.[7][10]3. Targeted Combination: If a bypass pathway is identified, consider a combination therapy approach targeting both EGFR and the activated pathway.
Variable this compound efficacy across different cell lines with the same EGFR mutation. Differences in endogenous ERBB family member expression levels.1. Characterize Cell Lines: Perform baseline protein expression analysis of all four ERBB family members for each cell line.2. Correlate Expression with IC50: Determine if there is a correlation between the expression levels of ERBB2, ERBB3, or ERBB4 and the IC50 of this compound.

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect ERBB Receptor Heterodimerization

This protocol is designed to determine if EGFR is forming a complex with other ERBB family members, such as HER2.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100-based buffer)

  • Protease and phosphatase inhibitor cocktails

  • Primary antibody against EGFR (for immunoprecipitation)

  • Primary antibody against HER2 (for Western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate). Determine protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of protein lysate with the anti-EGFR antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-HER2 primary antibody.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    A positive band for HER2 in the EGFR immunoprecipitated sample indicates heterodimerization.

Visualizations

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) Dimer EGFR-HER2 Heterodimer EGFR->Dimer HER2 HER2 (ErbB2) HER2->Dimer PI3K PI3K Dimer->PI3K P RAS RAS Dimer->RAS P AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR JBJ_09_063 This compound JBJ_09_063->EGFR Inhibits

Caption: ERBB heterodimerization and downstream signaling.

Resistance_Workflow Start Sensitive Cells + this compound Resistance Acquired Resistance Start->Resistance Hypothesis Hypothesis: Increased Heterodimerization Resistance->Hypothesis CoIP Experiment: Co-Immunoprecipitation Hypothesis->CoIP Result Result: EGFR-HER2 Interaction? CoIP->Result Conclusion_Yes Conclusion: Heterodimerization Confers Resistance Result->Conclusion_Yes Yes Conclusion_No Conclusion: Other Resistance Mechanism Result->Conclusion_No No

Caption: Troubleshooting workflow for this compound resistance.

References

Optimizing JBJ-09-063 Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JBJ-09-063 in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture.

Issue Possible Cause Suggested Solution
Low Potency or Lack of Efficacy Incorrect concentration, degradation of the compound, or use in a non-sensitive cell line.Verify the optimal concentration for your specific cell line and EGFR mutation status. Prepare fresh stock solutions of this compound, as solutions can be unstable. Ensure the cell line expresses the mutant EGFR that this compound targets.[1]
High Cell Toxicity or Off-Target Effects Concentration is too high, or the solvent (e.g., DMSO) is at a toxic level.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Ensure the final solvent concentration in the culture medium is minimal and does not exceed levels recommended for your cell line.
Inconsistent Results Between Experiments Variation in cell density, passage number, or treatment duration.Standardize your experimental protocols. Use cells within a consistent range of passage numbers, seed the same number of cells for each experiment, and maintain a consistent treatment duration.
Precipitation of the Compound in Culture Medium Poor solubility of this compound in the culture medium.Prepare stock solutions in an appropriate solvent like DMSO at a high concentration.[2][3] When diluting into the medium, ensure thorough mixing. Avoid using a final concentration that exceeds the compound's solubility in the aqueous medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][4][5] It specifically targets cancer cells with certain EGFR mutations, including those resistant to other EGFR inhibitors.[4][6] By binding to an allosteric site on the EGFR protein, it inhibits its kinase activity, which in turn blocks downstream signaling pathways involved in cell proliferation and survival, such as the Akt and ERK1/2 pathways.[1][4][7]

Q2: What are the recommended starting concentrations for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific EGFR mutation present in your cell line. Based on its potent IC50 values, a good starting point for dose-response experiments would be in the low nanomolar range. For instance, in Ba/F3 cells, IC50 values are reported to be 50 nM when used alone and 6 nM when combined with Cetuximab.[2][3][4][6]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution of this compound in a solvent like DMSO. For storage, it is advised to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: Which cell lines are sensitive to this compound?

A4: this compound is particularly effective against cell lines harboring specific EGFR mutations, such as L858R, L858R/T790M, and L858R/T790M/C797S.[1][4][8] It has shown efficacy in non-small cell lung cancer (NSCLC) models with these mutations.[6][9] For example, it is effective in H1975 cells, which express an osimertinib-resistant mutation.[4][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against various EGFR mutations and provide a general guideline for starting concentrations in different cell-based assays.

Table 1: IC50 Values of this compound for Various EGFR Mutations

EGFR Mutation IC50 (nM)
EGFR L858R0.147[1][4][8]
EGFR L858R/T790M0.063[1][4][8]
EGFR L858R/T790M/C797S0.083[1][4][8]
EGFR LT/L747S0.396[1][4][8]
Ba/F3 cells (alone)50[2][3][4][6]
Ba/F3 cells (with Cetuximab)6[2][3][4][6]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay Type Recommended Starting Concentration Range
Cell Viability (e.g., MTT, CellTiter-Glo)1 nM - 1000 nM
Apoptosis (e.g., Caspase-Glo, Annexin V)10 nM - 500 nM
Western Blot (p-EGFR, p-Akt, p-ERK)10 nM - 200 nM

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to prepare a 2X concentrated solution of each dilution.

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing EGFR Pathway Inhibition by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated proteins compared to the total protein and the vehicle control.

Visualizations

Signaling Pathway of this compound Action

JBJ_09_063_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ09063 This compound JBJ09063->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream PI3K/Akt and RAS/ERK pathways.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubation_72h Incubate for 72h treat_cells->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in a cell-based viability assay.

References

Troubleshooting inconsistent JBJ-09-063 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant-selective allosteric EGFR inhibitor, JBJ-09-063.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with this compound can stem from several factors, primarily related to compound stability and handling, as well as assay-specific variability. A critical point to consider is that solutions of this compound are unstable and should be prepared fresh for each experiment. The free base form of the compound is also known to be prone to instability.

Key areas to troubleshoot include:

  • Compound Stability: Always use freshly prepared solutions. If you have a stock solution, it is recommended to aliquot and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles. For extended storage, purchasing the hydrochloride or TFA salt forms of this compound may offer greater stability.

  • Experimental Protocols: Ensure strict adherence to validated protocols. Minor variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results.

  • Cell Line Integrity: Regularly verify the identity and EGFR mutation status of your cell lines. Genetic drift can occur over time, affecting inhibitor sensitivity.

  • Assay-Specific Issues: Each experimental technique has its own potential pitfalls. Refer to the specific troubleshooting guides below for assays like cell viability, western blotting, and CETSA.

Q2: What is the mechanism of action of this compound?

This compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inhibits its activity. This compound is particularly effective against EGFR harboring activating mutations such as L858R, as well as resistance mutations like T790M and C797S.[1][2][3] Its mechanism of action involves the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2][4][5]

Q3: Which EGFR mutations is this compound effective against?

This compound has demonstrated high potency against several clinically relevant EGFR mutations.[1][2][4][6]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound Against Various EGFR Mutants
EGFR MutationIC50 (nM)Cell Line
L858R0.147-
L858R/T790M0.063-
L858R/T790M/C797S0.083-
LT/L747S0.396-
EGFR-mutant Ba/F3 cells (alone)50Ba/F3
EGFR-mutant Ba/F3 cells (with Cetuximab)6Ba/F3

Data sourced from multiple suppliers and publications.[1][2][4][5][6][7]

Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitAdministration
Clearance (CL)15.7mL/min/kgIntravenous (i.v.)
Volume of Distribution (Vss)2.5L/kgIntravenous (i.v.)
Half-life (t1/2)2.3hoursIntravenous (i.v.)
Bioavailability (F)15%Oral (p.o.)
AUC (0-8h)2398ng·h/mLOral (p.o.)

Data is for a 3 mg/kg intravenous dose and a 20 mg/kg oral dose.[4][5][7]

Troubleshooting Guides

Cell Viability Assays (e.g., CellTiter-Glo®)

Issue: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Seeding Density.

    • Solution: Ensure a uniform cell number is seeded in each well. Perform a cell count immediately before plating and use a multichannel pipette for seeding.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Instability of this compound in Culture Media.

    • Solution: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Do not store diluted compound in media for extended periods.

Issue: No significant decrease in cell viability observed.

  • Possible Cause 1: Incorrect EGFR mutation status of the cell line.

    • Solution: Confirm the EGFR mutation status of your cells via sequencing.

  • Possible Cause 2: Sub-optimal assay incubation time.

    • Solution: Optimize the incubation time with this compound. A typical duration is 72 hours, but this may need to be adjusted for your specific cell line.[8]

Western Blotting for Phospho-EGFR

Issue: Weak or no signal for phospho-EGFR.

  • Possible Cause 1: Inefficient cell lysis and protein extraction.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by scraping and vortexing on ice.

  • Possible Cause 2: Low levels of basal EGFR phosphorylation.

    • Solution: For some cell lines, stimulation with EGF (e.g., 100 ng/mL for 15-30 minutes) may be necessary to induce detectable levels of EGFR phosphorylation.[9]

  • Possible Cause 3: Poor antibody performance.

    • Solution: Use a validated antibody for phospho-EGFR at the recommended dilution. Optimize antibody incubation time and temperature.

Issue: Inconsistent band intensities for loading controls.

  • Possible Cause 1: Inaccurate protein quantification.

    • Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are normalized to the same protein concentration before loading.[9]

  • Possible Cause 2: Uneven protein transfer.

    • Solution: Ensure complete and even transfer of proteins from the gel to the membrane. Check for air bubbles between the gel and membrane.

Cellular Thermal Shift Assay (CETSA)

Issue: No thermal shift observed upon this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Solution: Optimize the concentration of this compound and the incubation time to ensure target engagement.

  • Possible Cause 2: The binding of this compound does not significantly alter the thermal stability of EGFR.

    • Solution: While CETSA is a powerful tool, not all ligand binding events result in a measurable thermal shift. Consider orthogonal methods to confirm target engagement, such as co-immunoprecipitation or in-cell kinase assays.

  • Possible Cause 3: Suboptimal heating conditions.

    • Solution: The optimal heating temperature and duration need to be empirically determined for each cell line and target protein.[10]

Issue: High background or non-specific bands in western blot detection.

  • Possible Cause 1: Incomplete removal of aggregated proteins.

    • Solution: Ensure efficient separation of the soluble and precipitated fractions after the heat treatment. This can be achieved by a stringent centrifugation step.

  • Possible Cause 2: Antibody cross-reactivity.

    • Solution: Use a highly specific primary antibody for EGFR. Consider using a secondary antibody with minimal cross-reactivity.

Experimental Protocols & Methodologies

Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[8]

  • Assay: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Protocol for Phospho-EGFR
  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the specified duration (e.g., 6 hours).[8] If required, stimulate with EGF (e.g., 100 ng/mL for 15-30 minutes) before lysis.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[9]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with this compound or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) in a thermal cycler.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Detection: Analyze the soluble fractions by western blotting to detect the amount of soluble EGFR at each temperature. A shift in the melting curve indicates ligand binding.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates JBJ_09_063 This compound (Allosteric Inhibitor) JBJ_09_063->EGFR Inhibits (Allosterically) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (p-EGFR, p-Akt, etc.) treatment->western cetsa CETSA treatment->cetsa ic50 Calculate IC50 viability->ic50 blot_analysis Analyze Band Intensity western->blot_analysis melt_curve Generate Melt Curve cetsa->melt_curve

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic cluster_compound Compound Handling cluster_protocol Protocol Adherence cluster_cells Cell Line Integrity inconsistent_results Inconsistent Results? fresh_solution Prepare Fresh Solution? inconsistent_results->fresh_solution Check prepare_fresh Action: Prepare Fresh fresh_solution->prepare_fresh No consistent_protocol Consistent Protocol? fresh_solution->consistent_protocol Yes aliquot Aliquot Stock? aliquot->inconsistent_results Yes, still inconsistent use_aliquot Action: Use New Aliquot aliquot->use_aliquot No review_protocol Action: Review & Standardize consistent_protocol->review_protocol No check_cells Verified Cell Line? consistent_protocol->check_cells Yes check_cells->aliquot Yes verify_cells Action: Sequence/STR Profile check_cells->verify_cells No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Potential off-target effects of JBJ-09-063

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It binds to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR signaling.[4] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[4][5]

Q2: What are the known on-target effects of this compound?

This compound has been shown to potently inhibit the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1][2][6] Its high affinity for various mutant forms of EGFR translates to the inhibition of cell growth and induction of apoptosis in EGFR-mutant cancer cell lines.[2][7]

Q3: Is there any publicly available data on the kinome-wide selectivity of this compound?

As of the latest available information, comprehensive kinome-wide selectivity screening data for this compound has not been made publicly available in peer-reviewed literature. As a pre-clinical compound, such detailed profiling may be part of ongoing or proprietary research.

Q4: What are the common adverse effects observed with EGFR inhibitors in general?

While specific toxicology data for this compound is not yet published, the class of EGFR inhibitors is commonly associated with on-target toxicities in tissues that rely on EGFR signaling. These typically include:

  • Dermatological: Skin rash (papulopustular rash), dry skin, and nail changes are the most common side effects.

  • Gastrointestinal: Diarrhea and stomatitis (inflammation of the mouth and lips) are also frequently reported.

It is important to note that these are general side effects of EGFR inhibitors and may not be fully representative of the profile of a highly selective, allosteric inhibitor like this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell toxicity or phenotype in a new cell line Potential Off-Target Effect: The cell line may express a kinase or protein sensitive to this compound that is not present in previously tested models.1. Assess Target Engagement: Confirm inhibition of EGFR phosphorylation (pEGFR) at the effective concentration. 2. Titration Experiment: Determine the lowest effective concentration that inhibits pEGFR without causing the unexpected phenotype. 3. Control Cell Lines: Test this compound in a cell line known to be null for EGFR expression to distinguish between on-target and off-target effects.
Variability in experimental results Compound Instability: this compound solutions may be unstable with improper storage or handling.1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Suboptimal inhibition of EGFR signaling Drug Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. EGFR Dimerization: Homo- or heterodimerization of EGFR with other ERBB family members can confer resistance.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for EGFR inhibition in your model. 2. Combination Therapy: Consider co-treatment with an antibody that disrupts EGFR dimerization, such as cetuximab, which has been shown to enhance the activity of some allosteric EGFR inhibitors.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Mutant EGFR

EGFR MutantIC₅₀ (nM)
EGFR L858R0.147[1][2]
EGFR L858R/T790M0.063[1][2]
EGFR L858R/T790M/C797S0.083[1][2]
EGFR LT/L747S0.396[1][2]

Experimental Protocols

Western Blot for EGFR Pathway Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pEGFR, total EGFR, pAkt, total Akt, pERK1/2, and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT AKT->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_pEGFR Assess pEGFR Inhibition (Western Blot) Start->Check_pEGFR Dose_Response Perform Dose-Response Curve Check_pEGFR->Dose_Response Inhibition Confirmed Optimize_Conc Optimize this compound Concentration Check_pEGFR->Optimize_Conc No/Weak Inhibition EGFR_Null_Control Test in EGFR-Null Cell Line Dose_Response->EGFR_Null_Control On_Target On-Target Effect EGFR_Null_Control->On_Target No Effect in Null Off_Target Potential Off-Target Effect EGFR_Null_Control->Off_Target Effect Observed in Null

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: JBJ-09-063 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific toxicity studies for JBJ-09-063 in animal models have not been publicly detailed. The following troubleshooting guide and frequently asked questions are based on the known class-effects of Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers should maintain vigilant monitoring of animal subjects and consult with veterinary staff to manage any observed adverse events.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fourth-generation, orally bioavailable, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, this compound binds to a distinct site on the EGFR protein, leading to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4][5][6] It is designed to be selective for mutant forms of EGFR, including those with resistance mutations like T790M and C797S, which are common in non-small cell lung cancer (NSCLC).[1][2]

Q2: What are the expected common toxicities with EGFR inhibitors in animal studies?

Based on the established safety profile of the EGFR inhibitor class, the most anticipated toxicities affect tissues with high EGFR expression. These commonly include:

  • Dermatological: Skin rashes (follicular or papulopustular), dry skin (xerosis), and irritation are the most frequently observed side effects.[7]

  • Gastrointestinal: Diarrhea and stomatitis (inflammation of the mouth) are common.[8][9]

  • Ocular: In some cases, ocular toxicities may be observed.

  • Other less common toxicities: Interstitial lung disease and hepatotoxicity have been reported with some EGFR inhibitors.[7]

Q3: Are there any known drug-drug interactions with this compound?

Specific drug-drug interaction studies for this compound are not yet published. However, as with many kinase inhibitors, researchers should be cautious when co-administering compounds that are strong inhibitors or inducers of cytochrome P450 (CYP) enzymes, as this could alter the metabolism and exposure of this compound.

Q4: What is the recommended dosing for this compound in mice?

Published preclinical studies have used various dosing regimens. It is crucial to refer to the specific experimental context. For instance, some studies have reported using doses of 50 mg/kg for pharmacodynamic studies in xenograft mice.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Skin Rash / Dermatitis Inhibition of EGFR in the skin, leading to altered keratinocyte proliferation and differentiation.- Maintain clean housing to prevent secondary infections.- Consider topical application of moisturizing emollients to affected areas.[7]- For severe cases, consult with a veterinarian about the possibility of dose reduction or temporary cessation of treatment.
Diarrhea EGFR inhibition affecting the gastrointestinal tract lining.- Ensure animals have constant access to hydration.- Monitor for signs of dehydration (e.g., decreased skin turgor, lethargy).- Provide supportive care as recommended by a veterinarian, which may include anti-diarrheal agents.
Weight Loss / Reduced Food Intake Can be secondary to diarrhea, stomatitis, or general malaise.- Monitor body weight daily.- Provide palatable, high-calorie food supplements.- If stomatitis is suspected, provide soft food.- If significant weight loss persists, a dose reduction or interruption may be necessary after veterinary consultation.
Lethargy / Reduced Activity General sign of toxicity or disease progression.- Perform a thorough clinical examination of the animal.- Rule out other causes of morbidity.- If toxicity is suspected, consider a dose reduction.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.

EGFR MutantIC50 (nM)
L858R0.147
L858R/T790M0.063
L858R/T790M/C797S0.083
LT/L747S0.396

Data sourced from MedchemExpress and GlpBio.[4][6]

Table 2: Pharmacokinetic Parameters of this compound in Mice.

ParameterValueUnit
Intravenous (IV) Administration
Dose3mg/kg
Clearance (Cl)15.7mL/min/kg
Half-life (T1/2)2.3h
Volume of distribution (Vss)2.5L/kg
Oral (PO) Administration
Dose20mg/kg
Bioavailability (F)15%
AUC (0-8h)2398ng.h/mL

Data sourced from GlpBio.[4]

Experimental Protocols

Pharmacodynamic Study of this compound in H1975 Xenograft Mice

  • Animal Model: H1975 human NSCLC cells, which harbor the EGFR L858R/T790M mutation, are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a specified volume, mice are treated with a single oral dose of this compound (e.g., 50 mg/kg).[10]

  • Sample Collection: Tumor tissues are collected at various time points post-dosing (e.g., 0, 2, 8, 16, and 24 hours).[10]

  • Analysis: Tumor lysates are prepared and subjected to Western blot analysis to assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.[5][10]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ_09_063 This compound JBJ_09_063->EGFR Allosteric Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Toxicity_Assessment_Workflow cluster_study_setup Study Setup cluster_treatment_monitoring Treatment & Monitoring cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (Weight, Clinical Signs) Group_Allocation->Baseline_Measurements Dosing Daily Dosing of this compound Baseline_Measurements->Dosing Daily_Monitoring Daily Monitoring (Clinical Signs, Weight, Food/Water Intake) Dosing->Daily_Monitoring Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Daily_Monitoring->Blood_Collection Necropsy Necropsy & Tissue Collection Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: A general workflow for in vivo toxicity assessment.

References

Validation & Comparative

A Head-to-Head Comparison: JBJ-09-063 and Osimertinib in T790M-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. For patients with NSCLC harboring the EGFR T790M mutation, a common resistance mechanism to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), osimertinib has been the standard of care. However, the emergence of further resistance mechanisms necessitates the development of novel therapeutic agents. This guide provides a detailed comparison of the established third-generation TKI, osimertinib, and a promising preclinical candidate, JBJ-09-063, in the context of T790M-mutant NSCLC.

Executive Summary

Osimertinib is an irreversible EGFR TKI that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1] It has demonstrated significant clinical efficacy in patients with T790M-mutant NSCLC, leading to its approval and establishment as a standard therapy.[2] this compound is a novel, mutant-selective, allosteric inhibitor of EGFR.[3] Unlike ATP-competitive inhibitors like osimertinib, this compound binds to a different site on the EGFR protein, offering a potential strategy to overcome resistance mutations that affect the ATP-binding pocket, including the C797S mutation which confers resistance to osimertinib.[4][5] Preclinical data suggests that this compound is potent against EGFR T790M and the osimertinib-resistant T790M/C797S mutations.[3][6]

Data Presentation

Table 1: In Vitro Efficacy - IC50 Values (nM)
CompoundEGFR L858R/T790MEGFR L858R/T790M/C797S
This compound 0.063[3][6]0.083[3][6]
Osimertinib Not explicitly stated in the provided preclinical comparisonNot explicitly stated in the provided preclinical comparison

Note: The provided search results for the preclinical comparison did not contain specific IC50 values for osimertinib under the same experimental conditions as this compound. Clinical data confirms osimertinib's efficacy against T790M, but a direct preclinical IC50 comparison is not available in the provided information.

Table 2: In Vivo Efficacy in Xenograft Models (EGFR L858R/T790M)
TreatmentModelDosageTumor Growth Inhibition
This compound H197550 mg/kgAs effective as osimertinib[7]
This compound H1975100 mg/kgAs effective as osimertinib[7]
This compound DFCI52 (Patient-Derived)50 mg/kgSimilarly effective as osimertinib, with more rapid initial tumor regression[7]
Osimertinib H1975Not specifiedEffective in reducing tumor volume[7]
Osimertinib DFCI52 (Patient-Derived)Not specifiedEffective in reducing tumor volume[7]
Table 3: Clinical Efficacy of Osimertinib in T790M-Positive NSCLC (AURA3 Trial)
ParameterOsimertinibPlatinum-Pemetrexed Chemotherapy
Median Progression-Free Survival (PFS) 10.1 months[2]4.4 months[2]
Objective Response Rate (ORR) 71%[8]31%[8]

Mechanism of Action

Osimertinib: Covalent Inhibition of the ATP-Binding Site

Osimertinib functions as a third-generation EGFR TKI by irreversibly binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond blocks the binding of ATP, thereby inhibiting EGFR signaling and subsequent downstream pathways responsible for cell proliferation and survival.[1] Its selectivity for mutant EGFR, including T790M, over wild-type EGFR minimizes certain side effects.[2]

This compound: Allosteric Inhibition of Mutant EGFR

In contrast, this compound is an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding pocket.[3][5] This binding induces a conformational change in the protein that inhibits its kinase activity. A key advantage of this mechanism is its potential to be effective against mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors, such as the C797S mutation.[4]

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Osimertinib Osimertinib (ATP-competitive) Osimertinib->EGFR Inhibits ATP Binding JBJ_063 This compound (Allosteric) JBJ_063->EGFR Inhibits Allosterically Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib and this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the preclinical evaluation of this compound and its comparison with osimertinib.

In Vitro Kinase Inhibition Assays

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

General Procedure:

  • Recombinant EGFR protein with the L858R/T790M mutation is used.

  • The kinase reaction is initiated by adding ATP and a substrate peptide.

  • The inhibitors (this compound or osimertinib) are added at varying concentrations.

  • The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based assay.

  • IC50 values are calculated by plotting the percentage of kinase activity against the inhibitor concentration.[9]

Cell Viability Assays

Objective: To assess the effect of the inhibitors on the proliferation and survival of cancer cells harboring specific EGFR mutations.

General Procedure:

  • NSCLC cell lines (e.g., H1975, which harbors the L858R/T790M mutation) are cultured in appropriate media.

  • Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or osimertinib.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • The percentage of viable cells relative to untreated controls is plotted against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[9]

Western Blotting for Phospho-EGFR and Downstream Signaling

Objective: To determine the effect of the inhibitors on the phosphorylation status of EGFR and key downstream signaling proteins.

General Procedure:

  • NSCLC cells are treated with the inhibitors for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a membrane, which is then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

  • Secondary antibodies conjugated to an enzyme are used for detection, typically via chemiluminescence.[9]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Inhibitor Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

General Procedure:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Human NSCLC cells (e.g., H1975) or patient-derived xenograft (PDX) tissue fragments harboring the EGFR T790M mutation are subcutaneously implanted.

  • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, osimertinib).

  • Drugs are administered, typically orally, at specified doses and schedules.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic studies via Western blot).[9]

Conclusion

Osimertinib remains a cornerstone in the treatment of T790M-mutant NSCLC, with proven clinical benefit. This compound represents a promising next-generation therapeutic strategy with its novel allosteric mechanism of action. Preclinical data demonstrates its high potency against T790M and, critically, against the osimertinib-resistant T790M/C797S mutation. While still in the preclinical stage of development, this compound's distinct mechanism offers the potential to address acquired resistance to current EGFR TKIs. Further investigation, including clinical trials, will be essential to determine the ultimate clinical utility of this compound in patients with EGFR-mutant NSCLC.

References

A Head-to-Head Battle in EGFR-Mutant Cell Lines: The Allosteric Inhibitor JBJ-09-063 Versus the ATP-Competitive Inhibitor Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, a new contender, JBJ-09-063, has emerged. This novel, mutant-selective allosteric inhibitor offers a distinct mechanism of action compared to established ATP-competitive tyrosine kinase inhibitors (TKIs) like gefitinib. This guide provides a comprehensive comparison of the preclinical performance of this compound and gefitinib in EGFR-mutant cell lines, supported by experimental data on cell viability, apoptosis, and impact on downstream signaling pathways.

Executive Summary

This compound demonstrates potent inhibitory activity against various EGFR mutations, including those that confer resistance to first-generation TKIs. While direct comparisons in TKI-naïve cell lines show gefitinib to be slightly more potent in inhibiting cell proliferation, this compound exhibits significant efficacy, particularly against resistant mutations. Furthermore, in certain contexts, the combination of this compound with an ATP-competitive inhibitor shows synergistic effects in inducing apoptosis. This suggests distinct and potentially complementary roles for these two classes of EGFR inhibitors.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and gefitinib lies in their binding sites on the EGFR protein.

Gefitinib is a first-generation EGFR TKI that functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream pro-survival signaling pathways.[1][2]

This compound , in contrast, is an allosteric inhibitor. It binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3] This binding induces a conformational change in the receptor that locks it in an inactive state, thereby preventing its activation and signaling. This allosteric mechanism allows this compound to be effective against some mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors.[3]

Data Presentation: Performance in EGFR-Mutant Cell Lines

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes the IC50 values for this compound and gefitinib in various EGFR-mutant cell lines.

Cell LineEGFR MutationThis compound IC50 (nM)Gefitinib IC50 (nM)Reference
Ba/F3L858RSlightly less potent than gefitinibMore potent than this compound[4]
H3255L858RSlightly less potent than gefitinib40[1][4]
Ba/F3L858R/T790M0.063Resistant[5]
Ba/F3L858R/T790M/C797S0.083Resistant[5]

Note: A direct numerical IC50 value for this compound and gefitinib in Ba/F3 L858R cells from a head-to-head experiment in the primary source was not available in the provided search results, but the qualitative comparison was noted.

Apoptosis Induction

In the DFCI52 cell line, which harbors the EGFR L858R/T790M double mutation, the combination of this compound and gefitinib demonstrated a significant increase in apoptosis compared to either agent alone. This suggests a synergistic interaction between the allosteric and ATP-competitive inhibitors in inducing programmed cell death in resistant cell lines.[6]

Inhibition of Downstream Signaling

Both this compound and gefitinib effectively inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2. However, in the TKI-naïve H3255 cell line (EGFR L858R), slightly higher concentrations of this compound were required to achieve the same level of inhibition of EGFR, Akt, and ERK1/2 phosphorylation compared to gefitinib.[4]

Experimental Protocols

Cell Viability Assay

Cell viability was assessed using either the MTT or CellTiter-Glo Luminescent Cell Viability Assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound or gefitinib for a specified period (typically 72 hours).

  • MTT Assay:

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 2-4 hours.

    • The formazan crystals were dissolved using a solubilization solution.

    • Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo Assay:

    • CellTiter-Glo reagent was added to each well.

    • The plate was mixed on an orbital shaker to induce cell lysis.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a non-linear regression model.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells were treated with this compound or gefitinib at various concentrations for a specified time. Following treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • The membrane was incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells were treated with this compound, gefitinib, or a combination of both for the indicated time.

  • Staining:

    • Cells were harvested and washed with cold PBS.

    • Cells were resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

    • The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.

Visualizing the Mechanisms

EGFR Signaling Pathway and Inhibitor Action

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P P EGFR->P Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR ATP Competition JBJ This compound JBJ->EGFR Allosteric Inhibition ATP ATP ATP->EGFR

Caption: EGFR signaling pathway and points of inhibition by gefitinib and this compound.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: EGFR-Mutant Cell Lines treatment Treatment: - this compound - Gefitinib - Combination - Control (DMSO) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot (p-EGFR, p-AKT, p-ERK) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant band_intensity Band Intensity Analysis western->band_intensity comparison Comparative Analysis: This compound vs. Gefitinib ic50->comparison apoptosis_quant->comparison band_intensity->comparison

Caption: Workflow for the comparative analysis of this compound and gefitinib.

References

A Head-to-Head Comparison of Allosteric EGFR Inhibitors: JBJ-09-063 and JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), two promising allosteric inhibitors of the epidermal growth factor receptor (EGFR), JBJ-09-063 and JBJ-04-125-02, have emerged from preclinical development. This guide provides a comprehensive, data-driven comparison of their efficacy, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

Both molecules are mutant-selective, allosteric EGFR inhibitors designed to overcome resistance to existing ATP-competitive EGFR tyrosine kinase inhibitors (TKIs).[1][2] Notably, this compound was developed as a successor to JBJ-04-125-02, demonstrating improved potency in subsequent studies.[1] This comparison will delve into their biochemical potency, cellular activity, and in vivo efficacy.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound and JBJ-04-125-02.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

Target EGFR MutationThis compound (nM)JBJ-04-125-02 (nM)
L858R0.147Not Reported
L858R/T790M0.0630.26
L858R/T790M/C797S0.083Data not available
LT/L747S0.396Not Reported

Data for this compound sourced from MedChemExpress and GlpBio.[3][4] Data for JBJ-04-125-02 sourced from MedChemExpress and Probechem Biochemicals.[5][6]

Table 2: In Vivo Efficacy - Xenograft Models

Xenograft ModelCompoundDosageOutcome
H1975 (EGFRL858R/T790M)This compound50 mg/kg & 100 mg/kgDose-dependent decrease in tumor volume, comparable to Osimertinib (25 mg/kg). More potent than JBJ-04-125-02 at 100 mg/kg.[1][3]
H1975 (EGFRL858R/T790M)JBJ-04-125-02100 mg/kgTumor growth inhibition.[7]
DFCI52 (Patient-Derived Xenograft, EGFRL858R/T790M)This compound50 mg/kgSimilar efficacy to Osimertinib, with more rapid tumor outgrowth decrease.[3]
EGFRL858R/T790M/C797S GEMJBJ-04-125-0250 mg/kg (oral gavage, once daily)Marked tumor regressions within 4 weeks of treatment.[5]

Experimental Protocols

In Vitro Enzymatic Inhibition Assay

The inhibitory activity of the compounds against purified EGFR kinase domains was determined using the HTRF KinEASE tyrosine kinase assay kit. The experimental workflow is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dispensing Dispense inhibitors from 10 mM DMSO stocks into 384-well plates. Normalization Normalize to 1% final DMSO concentration. Inhibitor_Dispensing->Normalization Enzyme_Prep Dispense assay buffer containing 0.02 nM purified EGFR kinase domain. Normalization->Enzyme_Prep Incubation Incubate inhibitors with enzyme at room temperature for 30 minutes. Enzyme_Prep->Incubation Initiation Initiate reaction with 100 µM ATP. Incubation->Initiation Progression Allow reaction to proceed. Initiation->Progression HTRF_Measurement Measure HTRF signal to determine kinase activity. Progression->HTRF_Measurement IC50_Calculation Calculate IC50 values from dose-response curves. HTRF_Measurement->IC50_Calculation

Fig. 1: In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay

The effect of the inhibitors on cancer cell proliferation was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

G Cell_Seeding Seed cancer cells (e.g., H1975, Ba/F3) in 96-well plates. Compound_Treatment Treat cells with a dose range of this compound or JBJ-04-125-02 (e.g., 0-1000 nM). Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours. Compound_Treatment->Incubation CTG_Reagent Add CellTiter-Glo reagent. Incubation->CTG_Reagent Luminescence_Reading Measure luminescence to determine cell viability. CTG_Reagent->Luminescence_Reading Data_Analysis Analyze data to determine IC50 values. Luminescence_Reading->Data_Analysis

Fig. 2: Cell Viability Assay Workflow.
Western Blot Analysis

To determine the impact on downstream signaling, Western blotting was performed to measure the phosphorylation levels of key proteins in the EGFR pathway.

G Cell_Treatment Treat cells with inhibitors for a specified time (e.g., 24 hours). Lysis Lyse cells to extract proteins. Cell_Treatment->Lysis Quantification Quantify protein concentration. Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE. Quantification->SDS_PAGE Transfer Transfer proteins to a membrane. SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding. Transfer->Blocking Primary_Antibody Incubate with primary antibodies (e.g., p-EGFR, p-AKT, p-ERK). Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibodies. Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence. Secondary_Antibody->Detection

Fig. 3: Western Blot Analysis Workflow.
In Vivo Xenograft Studies

The anti-tumor activity of the compounds was evaluated in mouse xenograft models.

  • Animal Models: Immunocompromised mice were implanted with human NSCLC cell lines (e.g., H1975) or patient-derived xenografts (PDX).

  • Treatment: Once tumors reached a specified volume, mice were treated with either vehicle control, this compound, or JBJ-04-125-02 via oral gavage at the indicated doses and schedules.

  • Efficacy Endpoint: Tumor volumes were measured regularly to assess the anti-tumor efficacy of the treatments.

Signaling Pathway Inhibition

Both this compound and JBJ-04-125-02 function as allosteric inhibitors of mutant EGFR. By binding to a pocket distinct from the ATP-binding site, they induce a conformational change that inactivates the kinase, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. This compound has been shown to effectively reduce the phosphorylation of EGFR, Akt, and ERK1/2.[3][4] Similarly, JBJ-04-125-02 demonstrates inhibition of mutant EGFR and downstream AKT and ERK1/2 phosphorylation.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ_Inhibitor This compound / JBJ-04-125-02 JBJ_Inhibitor->EGFR Allosteric Inhibition

Fig. 4: EGFR Signaling Pathway Inhibition.

Conclusion

The available preclinical data indicates that this compound is a more potent allosteric EGFR inhibitor than its predecessor, JBJ-04-125-02. This is evidenced by its lower IC50 values against various EGFR mutations and its superior in vivo efficacy in a head-to-head comparison in the H1975 xenograft model.[1] Both compounds demonstrate the potential to overcome resistance to current EGFR TKIs, a critical unmet need in the treatment of NSCLC. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these promising allosteric inhibitors.

References

Combination Therapy of JBJ-09-063 with ATP-Competitive TKIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to ATP-competitive tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). The allosteric inhibitor JBJ-09-063, which targets a distinct binding site on EGFR, presents a promising strategy to overcome this resistance, particularly when used in combination with traditional TKIs. This guide provides a comparative analysis of the preclinical efficacy of this compound as a monotherapy and in combination with ATP-competitive TKIs, supported by experimental data and detailed methodologies.

Overcoming Resistance: The Rationale for Combination Therapy

ATP-competitive EGFR TKIs, such as gefitinib and osimertinib, have revolutionized the treatment of EGFR-mutant NSCLC. However, their long-term efficacy is often limited by the development of secondary mutations, most notably the T790M and C797S mutations, which sterically hinder drug binding to the ATP pocket.

This compound is a mutant-selective allosteric EGFR inhibitor that binds to a pocket distinct from the ATP-binding site.[1][2] This different mechanism of action allows it to be effective against EGFR variants that are resistant to ATP-competitive TKIs.[1][2] Preclinical evidence strongly suggests that a dual-inhibition strategy, combining an allosteric inhibitor like this compound with an ATP-competitive TKI, can lead to a more profound and durable anti-tumor response by preventing or overcoming resistance mechanisms.

Comparative Efficacy of this compound in Preclinical Models

The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with various ATP-competitive TKIs.

In Vitro Potency Against EGFR Mutant Cell Lines
Cell LineEGFR Mutation StatusTreatmentIC50 (nM)Reference
Ba/F3EGFR L858RThis compound0.147[3]
Ba/F3EGFR L858R/T790MThis compound0.063[3]
Ba/F3EGFR L858R/T790M/C797SThis compound0.083[3]
Ba/F3EGFR LT/L747SThis compound0.396[3]
Ba/F3Not SpecifiedThis compound50[3][4][5]
Ba/F3Not SpecifiedThis compound + Cetuximab6[3][4][5]
H3255GREGFR L858R/T790M (Gefitinib-Resistant)This compoundEffective Inhibition[3][4]
H1975EGFR L858R/T790MThis compoundEffective Inhibition[3][4]
In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelEGFR Mutation StatusTreatmentOutcomeReference
H1975EGFR L858R/T790MThis compound (50 mg/kg and 100 mg/kg)Dose-dependent decrease in tumor volume, as effective as osimertinib.[5]
DFCI52 (Patient-Derived)EGFR L858R/T790MThis compound (50 mg/kg)Similar efficacy to osimertinib, with more rapid tumor outgrowth decrease after treatment.[5]
H3255GR-C797SEGFR L858R/T790M/C797SThis compound + OsimertinibEnhanced tumor growth inhibition compared to single agents.[6]
DFCI52-C797SEGFR L858R/T790M/C797SThis compound + OsimertinibEnhanced tumor growth inhibition compared to single agents.[6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of the combination therapy.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition RTK EGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation TKI ATP-Competitive TKI (e.g., Gefitinib, Osimertinib) TKI->RTK Inhibits ATP Binding Site JBJ This compound (Allosteric Inhibitor) JBJ->RTK Inhibits Allosteric Site

Caption: Dual inhibition of EGFR by ATP-competitive TKIs and allosteric inhibitor this compound.

Experimental_Workflow Preclinical Evaluation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellLines Select EGFR-Mutant NSCLC Cell Lines Treatment Treat with this compound, TKI, or Combination CellLines->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability WesternBlot Western Blot for Signaling Proteins (p-EGFR, p-ERK) Treatment->WesternBlot Xenograft Establish Xenograft Models in Immunocompromised Mice Dosing Administer this compound, TKI, or Combination Xenograft->Dosing TumorMeasurement Monitor Tumor Volume and Body Weight Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis of Tumor Tissue TumorMeasurement->PD_Analysis

Caption: General workflow for preclinical evaluation of combination therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • EGFR-mutant NSCLC cell lines (e.g., H3255GR, H1975) are harvested during their logarithmic growth phase.
  • Cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Drug Treatment:

  • Stock solutions of this compound and the ATP-competitive TKI are prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions of the drugs (single agents and combinations) are prepared in culture medium.
  • The culture medium from the 96-well plates is replaced with 100 µL of medium containing the various drug concentrations. A DMSO-only control is included.
  • Plates are incubated for 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol outlines the procedure for assessing the inhibition of downstream EGFR signaling.

1. Cell Lysis:

  • Cells are seeded in 6-well plates and treated with this compound, TKI, or the combination for a specified time (e.g., 2, 8, 16, 24 hours).
  • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated.
  • The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The PVDF membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  • The intensity of the bands is quantified using densitometry software. The level of p-ERK is normalized to the level of total ERK for each sample.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of the combination therapy.

1. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.
  • Human EGFR-mutant NSCLC cells (e.g., H1975, DFCI52) are subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
  • Mice are then randomized into treatment groups: vehicle control, this compound alone, TKI alone, and the combination of this compound and the TKI.

3. Drug Administration:

  • This compound and the TKI are administered orally or via intraperitoneal injection at predetermined doses and schedules.
  • The vehicle control group receives the same volume of the drug vehicle.

4. Monitoring and Data Collection:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²) / 2).
  • The body weight of the mice is also monitored as an indicator of toxicity.
  • The study is continued for a specified period or until the tumors in the control group reach a predetermined size.

5. Pharmacodynamic Analysis (Optional):

  • At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-EGFR and p-ERK) to confirm target engagement in vivo.

6. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.
  • Statistical analysis is performed to compare the anti-tumor efficacy of the different treatment regimens.

References

Unlocking Synergistic Potential: JBJ-09-063 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against drug-resistant non-small cell lung cancer (NSCLC) is emerging with the development of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor. Preclinical studies have demonstrated that this compound not only exhibits potent activity as a single agent against various EGFR mutations, including those resistant to third-generation tyrosine kinase inhibitors (TKIs), but also displays significant synergistic effects when combined with other established cancer drugs. This guide provides a comprehensive comparison of the synergistic efficacy of this compound in combination with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound has been most notably demonstrated in combination with the EGFR monoclonal antibody Cetuximab and the third-generation EGFR TKI, Osimertinib. The following tables summarize the key quantitative data from preclinical studies, highlighting the enhanced efficacy of these combination therapies.

Cell LineDrug CombinationIC50 (nM) - this compound AloneIC50 (nM) - this compound in CombinationFold Improvement
Ba/F3This compound + Cetuximab5068.3
Table 1: Synergistic effect of this compound and Cetuximab on cell viability in Ba/F3 cells.[1]
Cell LineDrug CombinationOutcome
H3255GR-C797SThis compound + OsimertinibEnhanced inhibition of cell viability compared to single agents.
DFCI52-C797SThis compound + OsimertinibEnhanced inhibition of cell viability compared to single agents.
H3255GRThis compound + GefitinibEnhanced inhibition of cell viability compared to single agents.
DFCI52This compound + GefitinibEnhanced inhibition of cell viability compared to single agents.
Table 2: Qualitative summary of synergistic effects of this compound with Osimertinib and Gefitinib on cell viability in various NSCLC cell lines.
Cell LineDrug CombinationObservation
H3255GR-C797SThis compound + OsimertinibIncreased apoptosis compared to single agents.
DFCI52-C797SThis compound + OsimertinibIncreased apoptosis compared to single agents.
Table 3: Synergistic effect of this compound and Osimertinib on apoptosis in NSCLC cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound. These protocols are based on the primary research published in Nature Cancer by To et al. (2022).

Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a dose range of this compound alone or in combination with other drugs (e.g., Osimertinib, Gefitinib, Cetuximab) for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.

  • Incubation and Lysis: The plates were incubated at room temperature for 10 minutes on a shaker to induce cell lysis.

  • Luminescence Measurement: Luminescence was measured using a plate reader to determine the number of viable cells.

  • Data Analysis: IC50 values were calculated using a nonlinear regression model.

Apoptosis Assay

Apoptosis was quantified using the Caspase-Glo® 3/7 Assay (Promega).

  • Cell Seeding and Treatment: Cells were seeded and treated with the drug combinations as described in the cell viability assay protocol.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent was added to each well.

  • Incubation: Plates were incubated at room temperature for 1 hour.

  • Luminescence Measurement: Luminescence was measured to quantify caspase-3/7 activity, an indicator of apoptosis.

Western Blot Analysis

Western blotting was performed to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

The in vivo efficacy of this compound in combination with other drugs was evaluated in mouse xenograft models.

  • Cell Implantation: NSCLC cells (e.g., H3255GR-C797S, DFCI52-C797S) were subcutaneously injected into immunodeficient mice.

  • Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and treated with vehicle, this compound alone, the combination drug alone, or the combination of both.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested for pharmacodynamic analysis, including western blotting, to assess target engagement.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the synergistic action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ09063 This compound (Allosteric Inhibitor) JBJ09063->EGFR inhibits Osimertinib Osimertinib (ATP-Competitive TKI) Osimertinib->EGFR inhibits Cetuximab Cetuximab (Monoclonal Antibody) Cetuximab->EGFR inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow start Start: NSCLC Cell Lines treatment Treatment: - this compound alone - Combination Drug alone - this compound + Combination start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability (CellTiter-Glo) invitro->viability apoptosis Apoptosis (Caspase-Glo 3/7) invitro->apoptosis western Western Blot (p-EGFR, p-AKT) invitro->western end End: Synergy Assessment viability->end apoptosis->end western->end tumor_growth Tumor Growth Measurement invivo->tumor_growth pharmacodynamics Pharmacodynamic Analysis invivo->pharmacodynamics tumor_growth->end pharmacodynamics->end

Caption: Workflow for assessing synergistic effects.

Conclusion

The preclinical data strongly suggest that this compound, when used in combination with other EGFR-targeting agents like Cetuximab and Osimertinib, can lead to significantly enhanced anti-cancer efficacy. This synergistic activity holds promise for overcoming drug resistance and improving treatment outcomes for patients with EGFR-mutant NSCLC. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug developers working to advance these promising combination therapies into clinical practice. Further investigation into the precise molecular mechanisms underlying this synergy is warranted to optimize treatment strategies and identify patient populations most likely to benefit.

References

A Head-to-Head Comparison of Allosteric EGFR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the next generation of targeted cancer therapies, this guide provides a comprehensive comparison of leading allosteric EGFR inhibitors. We present key preclinical data, mechanisms of action, and detailed experimental protocols to inform research and development in non-small cell lung cancer (NSCLC) and other EGFR-driven cancers.

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to existing treatments. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the emergence of resistance mechanisms, such as the T790M and C797S mutations, has necessitated the development of novel therapeutic strategies. Allosteric inhibitors of EGFR represent a promising new class of drugs that bind to a site distinct from the ATP-binding pocket, offering the potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). This guide provides a head-to-head comparison of key allosteric EGFR inhibitors, presenting available preclinical data to aid researchers and drug development professionals in this critical field.

Mechanism of Action: A Paradigm Shift in EGFR Inhibition

Unlike orthosteric inhibitors that compete with ATP at the kinase domain's active site, allosteric inhibitors bind to a separate, topographically distinct pocket. This binding induces a conformational change in the EGFR protein, locking it in an inactive state and preventing its downstream signaling. This novel mechanism is particularly effective against resistance mutations that alter the ATP-binding site, rendering conventional TKIs ineffective.

Below is a diagram illustrating the EGFR signaling pathway and the distinct mechanisms of orthosteric and allosteric inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition cluster_pathway Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds ATP ATP ATP->EGFR Binds to Active Site Orthosteric_Inhibitor Orthosteric Inhibitor (e.g., Gefitinib) Orthosteric_Inhibitor->EGFR Competes with ATP Allosteric_Inhibitor Allosteric Inhibitor (e.g., EAI045, JBJ-04-125-02) Allosteric_Inhibitor->EGFR Binds to Allosteric Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor mechanisms.

Quantitative Performance Comparison

The following tables summarize the available in vitro efficacy data for prominent allosteric EGFR inhibitors against various EGFR mutations. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical IC50 Values of Allosteric EGFR Inhibitors

InhibitorEGFR WT (nM)EGFR L858R (nM)EGFR T790M (nM)EGFR L858R/T790M (nM)EGFR del19/T790M/C797S (nM)EGFR L858R/T790M/C797S (nM)
EAI045 1900[1]19[1]190[1]2[1]--
JBJ-04-125-02 ---0.26[2][3][4]-Effective[2][3][4]
BLU-945 >900-fold selectivity vs WT[5]--Sub-nanomolar[5]15[6]6[6]
TQB-3804 1.07[7][8]--0.19[7][8]0.46[7][8]0.13[7][8]

Table 2: Cellular IC50/EC50 Values of Allosteric EGFR Inhibitors

InhibitorCell LineEGFR MutationIC50/EC50 (nM)
EAI045 H1975L858R/T790M2 (EC50, p-EGFR)
JBJ-04-125-02 Ba/F3L858R/T790M/C797SPotent single agent
BLU-945 Ba/F3del19/T790M/C797S15 (IC50)[6]
BLU-945 Ba/F3L858R/T790M/C797S6 (IC50)[6]
TQB-3804 Ba/F3del19/T790M/C797S26.8 (IC50)[7]
TQB-3804 NCI-H1975L858R/T790M163 (IC50)[7]

In Vivo Efficacy

Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the therapeutic potential of these inhibitors. The following table summarizes key findings from such studies.

Table 3: In Vivo Efficacy of Allosteric EGFR Inhibitors in Mouse Models

InhibitorMouse ModelEGFR MutationDosing RegimenKey Findings
EAI045 Genetically engineeredL858R/T790M & L858R/T790M/C797S60 mg/kg (in combination with cetuximab)Marked tumor regression.
JBJ-04-125-02 Genetically engineeredL858R/T790M/C797S50 mg/kg, once daily, oral gavageMarked tumor regressions within 4 weeks.[3][4]
BLU-945 Patient-derived xenograftex19del/T790M/C797S & L858R/T790M/C797SNot specifiedIn vivo tumor shrinkage.[6]
TQB-3804 Cell-derived xenograft & Patient-derived xenograftdel19/T790M/C797SNot specifiedSignificant tumor growth inhibition.[7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug candidates. Below are representative methodologies for key assays used in the evaluation of allosteric EGFR inhibitors.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an allosteric EGFR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT/MTS) Biochemical_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Viability->Western_Blot Lead_Compound Lead Compound Selection Western_Blot->Lead_Compound PK_Studies Pharmacokinetic (PK) Studies Xenograft_Model Mouse Xenograft Model (Tumor Growth Inhibition) PK_Studies->Xenograft_Model Toxicity_Studies Toxicology Studies Xenograft_Model->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials Start Compound Synthesis & Optimization Start->Biochemical_Assay Lead_Compound->PK_Studies

References

A Comparative Guide to the Efficacy of JBJ-09-063 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JBJ-09-063, a novel allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), focusing on its efficacy in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This compound is distinguished by its activity against EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs), including the challenging T790M and C797S mutations.[1][2] This document compares its performance with the established third-generation TKI, Osimertinib, and presents relevant experimental methodologies to aid in the design and interpretation of preclinical studies.

Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[3][4][5] Unlike traditional ATP-competitive inhibitors, it binds to a site distinct from the ATP-binding pocket, providing a mechanism to overcome resistance mutations that alter that region.[2] This mechanism allows for potent inhibition of various clinically relevant EGFR mutants, including L858R, L858R/T790M, and the triple-mutant L858R/T790M/C797S.[1][3][6] The binding of this compound effectively prevents the phosphorylation of EGFR, which subsequently blocks downstream pro-survival signaling through the PI3K/Akt and RAS/ERK pathways.[1][3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/ERK Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates JBJ This compound (Allosteric) JBJ->EGFR inhibits Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 RAS->ERK activates ERK->Proliferation PDX_Workflow cluster_treatment Treatment Arms P0 Patient Tumor Acquisition P1 Implantation into Immunocompromised Mice P0->P1 P2 PDX Model Establishment (F1) P1->P2 P3 Tumor Expansion (Serial Passaging) P2->P3 P4 Cohort Creation (Tumor-Bearing Mice) P3->P4 Vehicle Vehicle Control P4->Vehicle Drug_J This compound P4->Drug_J Drug_O Comparator (e.g., Osimertinib) P4->Drug_O P5 Tumor Volume & Body Weight Monitoring Vehicle->P5 Drug_J->P5 Drug_O->P5 P6 Endpoint Analysis (TGI, PK/PD) P5->P6

References

A Comparative Guide to the Cross-Resistance Profile of JBJ-09-063 with Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fourth-generation epidermal growth factor receptor (EGFR) inhibitor, JBJ-09-063, with other established EGFR inhibitors. We will delve into its cross-resistance profile, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the EGFR protein. This distinct mechanism of action allows this compound to be effective against EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2]

Cross-Resistance Profile: A Quantitative Comparison

The efficacy of this compound against various EGFR mutations, including those that are sensitive and resistant to other TKIs, has been demonstrated in preclinical studies.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other EGFR inhibitors against key EGFR mutations. Lower IC50 values indicate greater potency.

EGFR MutationThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)Afatinib IC50 (nM)Erlotinib IC50 (nM)
L858R0.147[4][5]~1-15~5-20~0.5-1~5-20
L858R/T790M0.063[4][5]~1-15>1000~10-50>1000
L858R/T790M/C797S0.083[4][5]>1000>1000>1000>1000
L747S0.396[4][5]----

Note: IC50 values for comparator inhibitors are approximate ranges gathered from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of EGFR inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines expressing various EGFR mutations (e.g., Ba/F3 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • EGFR inhibitors (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as EGFR, Akt, and ERK, to understand the inhibitor's effect on downstream signaling.

Materials:

  • Cancer cell lysates treated with EGFR inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with HRP-conjugated secondary antibodies.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and loading control indicates the effect of the inhibitor.

Visualizing the Molecular Landscape

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Ligand Ligand (e.g., EGF) Ligand->EGFR JBJ_09_063 This compound (Allosteric Inhibitor) JBJ_09_063->EGFR Inhibits Other_TKIs Other EGFR TKIs (ATP-Competitive) Other_TKIs->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed cells with EGFR mutations treat Treat with EGFR inhibitors (this compound & Comparators) start->treat viability Cell Viability Assay (MTT/MTS) treat->viability western Western Blot for Phospho-proteins treat->western ic50 Determine IC50 values viability->ic50 pathway_analysis Analyze downstream signaling inhibition western->pathway_analysis conclusion Compare Cross-Resistance Profiles ic50->conclusion pathway_analysis->conclusion

Caption: Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion

This compound demonstrates a promising cross-resistance profile, showing high potency against EGFR mutations that are resistant to first, second, and third-generation EGFR inhibitors. Its allosteric mechanism of action provides a clear advantage in overcoming resistance mediated by mutations in the ATP-binding pocket of EGFR, such as the T790M and C797S mutations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-mutant non-small cell lung cancer.

References

JBJ-09-063: A Novel Allosteric Inhibitor Targeting Osimertinib-Resistant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the preclinical efficacy of JBJ-09-063, a novel mutant-selective allosteric EGFR inhibitor, with existing treatment strategies for osimertinib-resistant NSCLC. The information is supported by experimental data to aid in the evaluation of this promising therapeutic candidate.

Overcoming Osimertinib Resistance: The Role of this compound

Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, particularly in patients with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops through various mechanisms, broadly classified as EGFR-dependent and EGFR-independent.[1] EGFR-dependent resistance is often driven by the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of osimertinib.[1] EGFR-independent mechanisms involve the activation of bypass signaling pathways, with MET amplification being one of the most common.[2][3]

This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[4][5] Unlike ATP-competitive inhibitors like osimertinib, this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to be effective against EGFR mutations that confer resistance to conventional TKIs, including the challenging C797S mutation.[6]

Comparative Efficacy in Osimertinib-Resistant Models

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of osimertinib-resistant NSCLC.

In Vitro Potency Against Resistant EGFR Mutations

This compound exhibits potent inhibitory activity against a range of EGFR mutations, including those that are resistant to osimertinib. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR mutant cell lines.

Cell Line/EGFR MutationThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (µM)Afatinib IC50 (µM)
EGFRL858R0.147[5][7][8]---
EGFRL858R/T790M0.063[5][7][8]---
EGFRL858R/T790M/C797S0.083[5][7][8]Resistant--
EGFRLT/L747S0.396[5][7][8]---
H1975 (L858R/T790M)-0.136 ± 0.043[9]>103.3 ± 1.9[9]
PC-9 (exon 19 del)-0.004 ± 0.0008[9]<0.001<0.001[9]
HCC827 (exon 19 del)-<0.001[9]<0.001<0.001[9]
In Vivo Tumor Growth Inhibition

In xenograft models of osimertinib-resistant NSCLC, this compound has demonstrated significant anti-tumor activity.

Xenograft ModelTreatment and DoseOutcome
H1975 (EGFRL858R/T790M)This compound (50 mg/kg and 100 mg/kg)Dose-dependent decrease in tumor volume, as effective as osimertinib.[7]
DFCI52 (Patient-derived, EGFRL858R/T790M)This compound (50 mg/kg)Similar efficacy to osimertinib, with a more rapid decrease in tumor outgrowth.[7]
A431 (EGFRWT amplification)This compoundNo effect on tumor volume, demonstrating mutant selectivity.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating novel EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR JBJ09063 This compound (Allosteric) JBJ09063->EGFR Drug_Discovery_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis CellLines Osimertinib-Resistant NSCLC Cell Lines Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) CellLines->Viability WesternBlot Western Blot (pEGFR, pAKT, pERK) CellLines->WesternBlot IC50 IC50 Determination Viability->IC50 Xenograft Xenograft Model Establishment Treatment Drug Administration (e.g., this compound, Osimertinib) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PD Pharmacodynamic Analysis Treatment->PD TumorGrowth Tumor Growth Inhibition Analysis TumorMeasurement->TumorGrowth

References

Comparative Analysis of Fourth-Generation EGFR Inhibitors: JBJ-09-063 and EAI045

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of fourth-generation allosteric inhibitors offers a promising strategy to combat resistance mechanisms, particularly the C797S mutation that renders third-generation TKIs ineffective. This guide provides a detailed comparative analysis of two prominent fourth-generation EGFR inhibitors, JBJ-09-063 and EAI045, focusing on their mechanism of action, preclinical efficacy, and potential clinical utility.

Mechanism of Action: A Shared Allosteric Approach

Both this compound and EAI045 are classified as fourth-generation, mutant-selective allosteric inhibitors of EGFR.[1][2][3] Unlike ATP-competitive TKIs that bind to the kinase's active site, these molecules bind to a distinct allosteric pocket.[4][5] This alternative binding mode is crucial for their activity against EGFR mutants harboring the C797S mutation, which alters the ATP-binding site and confers resistance to covalent inhibitors like osimertinib.[3] By binding to an allosteric site, this compound and EAI045 can inhibit EGFR activity irrespective of the C797S mutation.[1][2][3]

The binding of these allosteric inhibitors locks the EGFR kinase in an inactive conformation, preventing its downstream signaling.[6] Both compounds have been shown to effectively reduce the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][7][8]

In Vitro Potency and Selectivity

A critical aspect of targeted therapies is their ability to selectively inhibit the mutant form of the target protein while sparing the wild-type (WT) version, thereby minimizing off-target toxicities. Both this compound and EAI045 have demonstrated remarkable selectivity for mutant EGFR over WT EGFR.

Table 1: Comparative In Vitro Potency (IC50) of this compound and EAI045 against EGFR Mutants

EGFR MutantThis compound IC50 (nM)EAI045 IC50 (nM)
L858R0.147[1][7]19[9]
L858R/T790M0.063[1][7]2[9]
L858R/T790M/C797S0.083[1][7]Not explicitly stated, but effective in combination[2][4]
Wild-Type EGFRSignificantly less effective[5]1900[9]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

As indicated in Table 1, this compound exhibits potent, sub-nanomolar inhibitory activity against various EGFR activating and resistance mutations.[1][7] EAI045 also demonstrates high potency, particularly against the L858R/T790M double mutant.[9] A key differentiator is the significantly higher potency of this compound against the single L858R mutation compared to EAI045.

Preclinical Efficacy: A Tale of Two Inhibitors

While both compounds show promise in vitro, their preclinical efficacy profiles reveal a significant divergence, particularly in their activity as single agents.

EAI045: The Power of Combination

Initial cellular studies with EAI045 revealed a curious phenomenon: despite potently inhibiting EGFR phosphorylation, it did not effectively block cell proliferation as a monotherapy.[2][4] The reason lies in the dimeric nature of active EGFR. EAI045 shows differential potency against the two subunits of the EGFR dimer.[4] To overcome this, researchers combined EAI045 with cetuximab, a monoclonal antibody that blocks EGFR dimerization.[2][4] This combination resulted in dramatic synergistic effects, leading to marked tumor regression in mouse models of NSCLC driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[2][4] Mouse pharmacokinetic studies with EAI045 revealed a maximal plasma concentration of 0.57μM, a half-life of 2.15 hours, and an oral bioavailability of 26% after a 20mg/kg dose.[2]

This compound: Potent Monotherapy Activity

In contrast to EAI045, this compound has demonstrated significant anti-tumor activity as a single agent in preclinical models. In xenograft models of NSCLC with the EGFR L858R/T790M mutation, orally administered this compound led to a dose-dependent decrease in tumor volume.[5][10] Notably, at doses of 50 mg/kg and 100 mg/kg, its efficacy was comparable to the third-generation TKI osimertinib.[5] Furthermore, this compound has shown efficacy in models with the osimertinib-resistant C797S mutation.[11][12] Pharmacokinetic studies in mice indicated that this compound has favorable properties and is stable enough for effective oral dosing.[8][11]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the evaluation of these inhibitors.

Cell Viability Assays

To assess the anti-proliferative effects of this compound and EAI045, cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells) are used.

  • Cell Plating: Cells are seeded in 96-well or 384-well plates at a predetermined density.

  • Compound Treatment: A serial dilution of the inhibitor is added to the wells.

  • Incubation: Cells are incubated for a specified period, typically 72 hours.[2]

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Western Blotting for Phospho-Protein Analysis

This technique is used to measure the inhibition of EGFR signaling pathways.

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR, Akt, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Tumor Implantation: Human NSCLC cells with relevant EGFR mutations are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment Administration: Mice are randomized into groups and treated with the inhibitor (e.g., orally via gavage) or a vehicle control. For EAI045, a combination with an antibody like cetuximab is often administered.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the mechanism of allosteric inhibition, and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Grb2/Shc SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Allosteric_Inhibition cluster_active Active EGFR Kinase cluster_inhibited Allosterically Inhibited EGFR Kinase ATP_active ATP Active_Site_active ATP Binding Site ATP_active->Active_Site_active Phosphorylation Phosphorylation Active_Site_active->Phosphorylation Substrate_active Substrate Substrate_active->Phosphorylation Allosteric_Inhibitor This compound or EAI045 Allosteric_Site Allosteric Site Allosteric_Inhibitor->Allosteric_Site Inactive_Site ATP Binding Site (Inactive) Allosteric_Site->Inactive_Site Conformational Change

Caption: Mechanism of allosteric inhibition of EGFR.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_viability Cell Viability Assay invitro->cell_viability western_blot Western Blot invitro->western_blot xenograft Xenograft Model invivo->xenograft data Data Analysis conclusion Conclusion data->conclusion cell_viability->data western_blot->data xenograft->data

Caption: General experimental workflow for preclinical evaluation of EGFR inhibitors.

Conclusion and Future Directions

This compound and EAI045 represent significant advancements in the development of therapies to overcome resistance to current EGFR TKIs. Both allosteric inhibitors demonstrate high potency and selectivity for mutant EGFR, including the challenging C797S mutation.

The key difference highlighted in preclinical studies is the potent single-agent activity of this compound, which contrasts with the requirement for combination with an EGFR dimerization blocker like cetuximab for EAI045 to achieve robust in vivo efficacy. This suggests that this compound may have a more straightforward path to clinical development as a monotherapy. However, the synergistic effect observed with EAI045 and cetuximab opens up interesting possibilities for combination therapies that could be highly effective and potentially delay the onset of further resistance.

Further research is needed to fully elucidate the clinical potential of these compounds. Head-to-head clinical trials would be invaluable for a definitive comparison of their efficacy and safety profiles in patients with EGFR-mutant NSCLC who have developed resistance to third-generation TKIs. The development of these and other fourth-generation inhibitors brings new hope for patients who have exhausted current treatment options.

References

Safety Operating Guide

Personal protective equipment for handling JBJ-09-063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE is required:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Consider double-gloving for added protection.
Body Protection Laboratory CoatA standard laboratory coat is required.
Closed-toe ShoesMust be worn at all times in the laboratory.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Planning:

    • Ensure a current Safety Data Sheet (SDS) for this compound (or its salt form, e.g., hydrochloride or TFA) is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat, closed-toe shoes, chemical splash goggles, and nitrile gloves.

  • Compound Handling and Solution Preparation (in a fume hood):

    • Carefully weigh the desired amount of solid this compound.

    • To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the solid compound.[1]

    • Ensure the container is securely capped and mix gently until the solid is completely dissolved.

  • Experimental Use:

    • When adding the this compound solution to your experimental system (e.g., cell culture), work carefully to avoid splashes or aerosol generation.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and then a cleaning agent.

    • Properly label and store any remaining stock solutions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated media) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Empty this compound Vials Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the vial in accordance with institutional guidelines.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2][3][4]

TargetIC₅₀ (nM)
EGFR L858R0.147
EGFR L858R/T790M0.063
EGFR L858R/T790M/C797S0.083
EGFR LT/L747S0.396

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]

ParameterValueDosing
Intravenous (i.v.)3 mg/kgSingle dosage
Oral (p.o.)20 mg/kgSingle dosage

EGFR Signaling Pathway

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[2][3][4] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ09063 This compound JBJ09063->EGFR

Caption: EGFR signaling pathway and inhibition by this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。